6-Azidohexanoic Acid STP Ester
Description
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Structure
2D Structure
Propriétés
Formule moléculaire |
C12H10F4N3NaO5S |
|---|---|
Poids moléculaire |
407.28 g/mol |
Nom IUPAC |
sodium 4-(6-azidohexanoyloxy)-2,3,5,6-tetrafluorobenzenesulfonate |
InChI |
InChI=1S/C12H11F4N3O5S.Na/c13-7-9(15)12(25(21,22)23)10(16)8(14)11(7)24-6(20)4-2-1-3-5-18-19-17;/h1-5H2,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
PNXWYBGSQOPUKQ-UHFFFAOYSA-M |
SMILES canonique |
C(CCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)CCN=[N+]=[N-].[Na+] |
Origine du produit |
United States |
Foundational & Exploratory
6-Azidohexanoic Acid STP Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azidohexanoic Acid STP Ester is a versatile, amine-reactive, and water-soluble labeling reagent crucial for advanced bioconjugation applications.[][2] This compound serves as a critical linker molecule, enabling the covalent attachment of an azide (B81097) functional group to proteins, antibodies, and other biomolecules containing primary amines.[2] The presence of the terminal azide group allows for subsequent "click chemistry" reactions, providing a powerful and highly specific method for attaching probes, drugs, or other molecules of interest.[2]
This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its use in protein labeling, and a summary of its key applications.
Core Features and Advantages
This compound possesses two key reactive moieties:
-
4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Ester: This amine-reactive group forms a stable covalent amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[2] A significant advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability towards hydrolysis in aqueous media.[] This superior stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desirable.[]
-
Azide Group: This functional group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically reacts with terminal alkynes, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties through "click chemistry" to form a stable triazole linkage.[2]
The water-solubility of this reagent makes it particularly suitable for labeling biomolecules in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.[] It is an ideal choice for labeling cell surface proteins due to its membrane impermeability.[]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 407.27 g/mol | [] |
| Chemical Formula | C₁₂H₁₀F₄N₃NaO₅S | [] |
| Purity | >95% (HPLC) | [] |
| Appearance | White to slightly grey crystalline solid | [] |
| Solubility | Water, DMSO, DMF | [] |
| Storage | -20°C, desiccated | [] |
| Spacer Arm Mass | 84.1 daltons | [] |
Synthesis of this compound
Step 1: Synthesis of 6-Azidohexanoic Acid
6-Azidohexanoic acid is synthesized from 6-bromohexanoic acid and sodium azide in an organic solvent like dimethylformamide (DMF).
Step 2: Esterification to form this compound
The carboxylic acid of 6-azidohexanoic acid is then activated and reacted with 4-sulfo-2,3,5,6-tetrafluorophenol to form the final STP ester. This is a general representation of an esterification reaction.
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound. The molar ratios and reaction conditions may need to be optimized for specific proteins and applications.
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the STP ester.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the ester solution dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted STP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove excess, unreacted labeling reagent by size-exclusion chromatography or dialysis.
-
Bioconjugation Workflow
The use of this compound typically follows a two-step bioconjugation workflow. The first step is the labeling of the biomolecule with the azide group, and the second is the "click" reaction to attach the molecule of interest.
Applications
The versatility of this compound makes it a valuable tool in various research and development areas:
-
Drug Development: For the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells.
-
Proteomics and Cellular Imaging: For attaching fluorescent probes or biotin (B1667282) tags to proteins for detection, visualization, and purification.
-
Polymer Chemistry: As a building block for creating functionalized polymers for use in coatings, adhesives, and biomedical devices.[3]
-
Diagnostics: In the development of diagnostic assays where the azide group can be used to immobilize proteins onto surfaces or to attach signaling molecules.[3]
Conclusion
This compound is a highly efficient and stable reagent for introducing an azide functionality onto biomolecules. Its water-solubility and the enhanced stability of the STP ester group offer significant advantages for bioconjugation in aqueous environments. The two-step labeling and click chemistry approach provides a robust and specific method for the development of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
6-Azidohexanoic Acid STP Ester chemical properties
An In-Depth Technical Guide to 6-Azidohexanoic Acid STP Ester: Core Chemical Properties and Applications
For researchers, scientists, and professionals in drug development, 6-Azidohexanoic Acid STP (Sulfo-tetrafluorophenyl) Ester is a valuable tool for bioconjugation. This amine-reactive, water-soluble labeling reagent provides an efficient means of introducing an azide (B81097) group onto proteins, antibodies, and other biomolecules containing primary amines. The presence of the azide allows for subsequent "click chemistry" reactions, enabling the attachment of a wide array of reporter molecules, drugs, or other functionalities. This guide delves into the core chemical properties, experimental protocols, and key applications of this versatile crosslinker.
Core Chemical and Physical Properties
This compound is characterized by its high purity and solubility in aqueous solutions, a key advantage for biological applications.[1][2][3][4] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₀F₄N₃NaO₅S | [1][2][4][5] |
| Molecular Weight | 407.27 g/mol | [1][2][4][5][6] |
| Appearance | White to slightly grey crystalline solid | [1][4][5][6] |
| Purity | ≥95% (typically analyzed by HPLC) | [1][4][5] |
| Solubility | Soluble in Water, DMSO, and DMF | [1][4][5] |
| Storage Conditions | -20°C, desiccated | [1][2][4][5] |
| Shipping Conditions | Ambient temperature | [1][2][4][5] |
Reactivity and Mechanism of Action
The primary utility of this compound lies in its ability to react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] The STP ester is an excellent alternative to the more common N-hydroxysuccinimide (NHS) ester, offering greater stability towards hydrolysis in aqueous media.[1][2][4] This enhanced stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desired.[1][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the STP ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the sulfo-tetrafluorophenyl leaving group.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
The following is a general protocol for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved STP ester to the protein solution. The optimal molar excess should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Purification:
-
Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Confirm the successful labeling and determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).
-
Store the labeled protein under conditions appropriate for its stability, typically at -20°C or -80°C.
-
Experimental Workflow
The general workflow for a protein labeling experiment using this compound is outlined below.
References
An In-Depth Technical Guide to the Mechanism of Action of 6-Azidohexanoic Acid STP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key applications of 6-Azidohexanoic Acid STP (Sulfo-Tetrafluorophenyl) Ester. This amine-reactive, water-soluble labeling reagent is a powerful tool in bioconjugation and proteomics, enabling the stable and efficient modification of biomolecules for a wide range of downstream applications.
Core Mechanism of Action
The utility of 6-Azidohexanoic Acid STP Ester lies in its bifunctional nature, facilitating a two-step bioconjugation strategy. This process involves an initial amine-reactive labeling step followed by a bioorthogonal "click" chemistry reaction.
Step 1: Amine-Reactive Labeling
The primary mechanism of action is the acylation of primary amines on biomolecules by the Sulfo-Tetrafluorophenyl (STP) ester.[1][2][3] STP esters are highly reactive towards the nucleophilic primary amino groups found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[4][][6] This reaction results in the formation of a stable and covalent amide bond, effectively tethering the 6-azidohexanoic acid moiety to the target biomolecule.[1][7]
The reaction is favored under slightly alkaline conditions, typically between pH 7.2 and 8.5.[8][9] At this pH, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the hydrolysis of the STP ester, a competing reaction, is minimized.[][8] One of the key advantages of STP esters over the more traditional N-hydroxysuccinimide (NHS) and sulfo-NHS esters is their significantly greater stability in aqueous media, which leads to more efficient and reproducible labeling.[1][7]
Step 2: Bioorthogonal Click Chemistry
Following the successful labeling of the biomolecule with the azide (B81097) group, this bioorthogonal handle can be utilized for a variety of "click" chemistry reactions. Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and can be performed in complex biological environments without interfering with native biochemical processes.[10]
The most common click chemistry reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide-modified biomolecule is reacted with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[11]
Alternatively, for applications in living cells where the cytotoxicity of copper is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This copper-free click chemistry utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) that reacts specifically with the azide group without the need for a metal catalyst.[2]
Quantitative Data
Table 1: Comparative Stability of Amine-Reactive Esters in Aqueous Buffers
| Ester Type | Relative Stability in Aqueous Buffer | Half-life of NHS Ester at 0°C |
| STP Ester | High | Data not available |
| Sulfo-NHS Ester | Moderate | ~4-5 hours at pH 7.0 |
| NHS Ester | Low | ~10 minutes at pH 8.6 |
The efficiency of the labeling reaction is dependent on several factors, including the concentration of the protein and the labeling reagent, the reaction buffer composition, and the incubation time and temperature. Optimizing the molar excess of the this compound is crucial to achieve the desired degree of labeling (DOL) without causing protein precipitation or loss of biological activity.[8]
Table 2: General Guidelines for Optimizing Labeling Efficiency
| Parameter | Recommendation | Rationale |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the bimolecular reaction with the amine over the competing hydrolysis of the ester.[8] |
| Molar Excess of STP Ester | 10- to 50-fold | A higher molar excess is generally required for more dilute protein solutions to drive the reaction to completion.[4] |
| Reaction pH | 7.2 - 8.5 | Balances the nucleophilicity of the amine with the stability of the STP ester.[8] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the STP ester.[8] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Lower temperatures can be used to further minimize hydrolysis, but require longer incubation times.[4] |
Experimental Protocols
The following is a detailed protocol for the labeling of a protein with this compound and subsequent click chemistry reaction.
Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5)
-
Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 20-fold molar excess is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted STP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (500 mM in water, prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
-
Prepare the Catalyst:
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
-
Initiate the Click Reaction:
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
6-Azidohexanoic Acid STP Ester solubility and stability
An In-depth Technical Guide to 6-Azidohexanoic Acid STP Ester: Solubility and Stability
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of crosslinking agents is paramount for successful bioconjugation, diagnostics, and drug delivery system development. 6-Azidohexanoic Acid STP (4-Sulfo-2,3,5,6-tetrafluorophenyl) Ester is an amine-reactive, water-soluble labeling reagent that offers distinct advantages over traditional N-hydroxysuccinimide (NHS) and sulfo-NHS esters. This guide provides a comprehensive overview of its solubility and stability, supported by experimental considerations and logical workflows.
Core Properties of this compound
This compound is a bifunctional molecule featuring a terminal azide (B81097) group for click chemistry applications and an amine-reactive STP ester for covalent amide bond formation with primary amines on biomolecules such as proteins and antibodies[1][2][3]. A key characteristic of this reagent is its enhanced stability in aqueous media compared to its NHS and sulfo-NHS counterparts, leading to more efficient and reproducible labeling procedures[1][4][5].
Solubility Profile
The solubility of a labeling reagent is a critical factor in experimental design, particularly when working with sensitive biological samples that may be intolerant to organic solvents. This compound is notable for its excellent water solubility[1][2][3][4][5][6].
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [4][5][6] |
| DMSO (Dimethyl Sulfoxide) | Soluble | [4][5][6] |
| DMF (Dimethylformamide) | Soluble | [4][5][6] |
This high water solubility makes it an ideal choice for applications where the inclusion of organic co-solvents could be detrimental or complicated[1][4][5].
Stability Characteristics
The stability of the reactive ester is crucial for achieving high conjugation efficiency. The STP ester moiety of 6-Azidohexanoic Acid provides superior stability against hydrolysis in aqueous environments when compared to NHS and sulfo-NHS esters[1][3][4][5].
Qualitative Stability Assessment:
| Feature | Description | Reference(s) |
| Hydrolytic Stability in Aqueous Media | Displays significantly better stability towards hydrolysis in aqueous media compared to NHS and sulfo-NHS esters. This results in more efficient and reproducible labeling of biopolymers. | [1][3][4][5] |
| Rate of Hydrolysis | Undergoes hydrolysis in aqueous media at a much slower rate than 6-Azidohexanoic Acid Sulfo-NHS Ester, allowing for more efficient labeling of biomolecules in aqueous solutions. | [1][4][5] |
| Storage Conditions | For long-term stability, the solid reagent should be stored at -20°C and desiccated.[2][4][5] It is typically shipped at ambient temperature.[2][4][5][7] |
Comparative Stability of Related Esters (for context):
| Ester Type | pH Condition | Temperature | Half-life of Hydrolysis | Reference(s) |
| NHS Esters | 7.0 | 0°C | 4 - 5 hours | [8][9][10] |
| NHS Esters | 8.6 | 4°C | 10 minutes | [8][9][10] |
| NHS Esters | 7.0 | Room Temp. | ~7 hours | [11] |
| NHS Esters | 9.0 | Room Temp. | minutes | [11] |
The rate of hydrolysis for NHS esters is significantly influenced by pH, with stability decreasing as the pH increases[8][9][12].
Experimental Protocols and Considerations
The following are generalized protocols for utilizing this compound in bioconjugation reactions and for assessing its stability.
General Protocol for Protein Labeling
This protocol outlines a general workflow for the covalent modification of proteins with this compound.
Caption: Workflow for protein labeling with this compound.
Methodology Details:
-
Buffer Selection: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers, at a pH range of 7.2-8.5[8][13]. Amine-containing buffers like Tris will compete with the target molecule for reaction with the ester[13].
-
Reagent Preparation: Prepare a stock solution of this compound in water, DMSO, or DMF immediately before use[13].
-
Reaction Conditions: The reaction is typically carried out for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C[12]. The optimal reaction time and temperature should be determined empirically for each specific application.
-
Quenching: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine[8][13].
-
Purification: Removal of unreacted labeling reagent and byproducts is typically achieved through dialysis or size-exclusion chromatography.
Protocol for Assessing Ester Hydrolysis
The stability of the STP ester can be indirectly assessed by monitoring the release of the 4-sulfo-2,3,5,6-tetrafluorophenol byproduct, which may have a distinct UV absorbance, similar to how NHS ester hydrolysis is monitored by the release of N-hydroxysuccinimide (NHS) at 260-280 nm[8][14].
Caption: Workflow for determining the hydrolytic stability of STP ester.
Methodology Details:
-
Solution Preparation: Dissolve the this compound in an amine-free buffer at the desired pH (e.g., 7.4 and 8.5).
-
Spectrophotometric Monitoring: Use a spectrophotometer to measure the absorbance at the λmax of the 4-sulfo-2,3,5,6-tetrafluorophenol leaving group. This would need to be determined experimentally. For NHS esters, this is typically 260-280 nm[8][14].
-
Kinetic Analysis: Record the absorbance at regular time intervals. The rate of hydrolysis can be determined from the change in absorbance over time. The half-life (t½) is the time required for half of the ester to hydrolyze.
Logical Relationship of Reaction Components
The success of the bioconjugation reaction depends on the competition between the aminolysis (reaction with the amine) and hydrolysis (reaction with water). The favorable stability of the STP ester shifts this balance towards more efficient aminolysis.
Caption: Competing aminolysis and hydrolysis reactions of STP ester.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. This compound | AxisPharm [axispharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. covachem.com [covachem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Amine-Reactive Labeling Reagents for Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of amine-reactive labeling reagents, their application in protein modification, and detailed methodologies for successful bioconjugation. It is designed to be a valuable resource for professionals in the life sciences who utilize labeled proteins for a wide array of applications, from basic research to drug development.
Introduction to Amine-Reactive Labeling
Amine-reactive labeling is a fundamental biochemical technique used to covalently attach a variety of molecules, such as fluorescent dyes, biotin, or crosslinkers, to proteins.[1] This process primarily targets the primary amino groups (-NH2) found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[1] Due to the typical surface exposure and abundance of lysine residues in most proteins, amine-reactive chemistry offers a straightforward and versatile method for protein labeling.[2]
The selection of the appropriate amine-reactive reagent is critical and depends on the specific application, the desired properties of the final conjugate, and the characteristics of the protein of interest. This guide will delve into the major classes of amine-reactive reagents, their chemical properties, and provide practical guidance for their use.
Major Classes of Amine-Reactive Reagents
The most common amine-reactive functional groups used for protein labeling are N-hydroxysuccinimide (NHS) esters, isothiocyanates, sulfonyl chlorides, and tetrafluorophenyl (TFP) esters.[1] Each class exhibits distinct reactivity, stability, and forms a unique covalent bond with the protein.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds with primary amines.[3][4] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5, where the primary amino groups are deprotonated and thus more nucleophilic.[3][5] A significant consideration when using NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the labeling reaction and can reduce efficiency.[4][6] Water-soluble versions, sulfo-NHS esters, are available to facilitate labeling in aqueous environments without the need for organic solvents.[7]
Reaction Chemistry: NHS Ester with a Primary Amine
Isothiocyanates
Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[8] Similar to NHS esters, this reaction is favored at an alkaline pH.[8] While widely used, particularly in the form of fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC), the resulting thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[5][9][10]
Reaction Chemistry: Isothiocyanate with a Primary Amine
Sulfonyl Chlorides
Sulfonyl chlorides react with primary amines to form highly stable sulfonamide bonds.[11] This reaction also proceeds optimally at a basic pH, typically between 9 and 10.[11] While the resulting sulfonamide linkage is very stable, sulfonyl chlorides can also react with other nucleophiles such as sulfhydryl and hydroxyl groups, which can lead to less specific labeling compared to NHS esters.[11][12]
Reaction Chemistry: Sulfonyl Chloride with a Primary Amine
Tetrafluorophenyl (TFP) Esters
Tetrafluorophenyl (TFP) esters are another class of amine-reactive reagents that form stable amide bonds, similar to NHS esters.[13][14] A key advantage of TFP esters is their increased resistance to spontaneous hydrolysis in aqueous solutions compared to NHS esters, which can lead to higher labeling efficiency and better reproducibility.[13][15]
Reaction Chemistry: TFP Ester with a Primary Amine
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. MAPK Signaling Antibodies [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lukaswittmann.com [lukaswittmann.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 11. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. EGF Receptor Stalls upon Activation as Evidenced by Complementary Fluorescence Correlation Spectroscopy and Fluorescence Recovery after Photobleaching Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Researcher's Deep Dive into Protein Modification via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide to the Core Principles and Practical Application of Click Chemistry for Protein Modification.
In the landscape of bioconjugation, "click chemistry" has emerged as a revolutionary tool, offering unparalleled efficiency and specificity in the modification of complex biomolecules.[1][2] This guide provides an in-depth exploration of the two cornerstone click chemistry reactions for protein modification: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the core principles, provide detailed experimental protocols, present quantitative data for comparative analysis, and offer visual workflows to empower researchers in harnessing the full potential of this transformative technology.
Core Principles: The Power of Bioorthogonal Reactions
At the heart of click chemistry lies the concept of bioorthogonality. This refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[3] The azide (B81097) and alkyne functional groups, which are virtually absent in biological systems, form the basis of the most common click reactions, ensuring that the modification is highly selective for the intended target.[4][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Original" Click Reaction
The CuAAC reaction is a highly efficient and reliable method for forming a stable triazole linkage between a terminal alkyne and an azide.[6][7] This reaction is characterized by its rapid kinetics and high yields, often approaching 100%.[7][8] The key to this transformation is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition.[9]
However, the requirement for a copper catalyst can present challenges in biological systems due to its potential cytotoxicity.[9] To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage.[8][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative
To address the concerns of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative.[11][12] This reaction utilizes a cyclooctyne (B158145), a highly strained alkyne, which readily reacts with an azide without the need for a catalyst.[11] The relief of ring strain provides the thermodynamic driving force for the reaction.
While generally safer for live-cell applications, SPAAC reactions typically exhibit slower kinetics compared to CuAAC.[13] The choice between CuAAC and SPAAC, therefore, often involves a trade-off between reaction speed and biocompatibility.[14]
Quantitative Data Presentation: A Comparative Analysis
To aid in the selection of the appropriate click chemistry method, the following tables summarize key quantitative data for CuAAC and SPAAC reactions in the context of protein modification.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [15] |
| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours | [15] |
| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times | [15] |
| Yields | Near-quantitative | Generally high, but can be lower than CuAAC | [8][15] |
| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications | [15] |
| Cyclooctyne Reagent | Second-Order Rate Constant (k, M⁻¹s⁻¹) with Benzyl Azide | References |
| Sondheimer dialkyne | Varies with substitution | [16] |
| Dibenzocyclooctyne (DBCO) derivatives | High reaction activity | [17] |
| Sulfo DBCO-amine | 0.32–1.22 M⁻¹s⁻¹ (depending on buffer and pH) | [18][19] |
Experimental Protocols: Detailed Methodologies
The following are detailed protocols for performing CuAAC and SPAAC reactions for protein modification.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid Tris buffers)[20]
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[21]
-
Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 50 mM in water or DMSO)[21]
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (prepare fresh, e.g., 100 mM in water)[20][21]
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, as a scavenger for reactive byproducts, e.g., 100 mM in water)[21]
-
Degassing equipment (optional, but recommended)[20]
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized reporter molecule in the reaction buffer. The final concentration of the protein is typically in the range of 1-50 µM.[22] A 2- to 10-fold molar excess of the azide reporter is often used.[20]
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions to the desired final concentrations. A ligand-to-copper ratio of 5:1 is commonly used to protect the Cu(I) state.[20][21]
-
Initiate the Reaction: Add the catalyst premix to the protein-azide mixture.
-
Add the Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5 mM.[21] If using, add aminoguanidine at this step to a final concentration of 5 mM.[21]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours.[20][23] Protect the reaction from light if using a fluorescent reporter.[23]
-
Quenching and Purification: The reaction can be quenched by adding EDTA to chelate the copper. Purify the labeled protein using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-dye, BCN-biotin) dissolved in a compatible solvent like DMSO
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to the desired final concentration.
-
Add the Cyclooctyne Reagent: Add the cyclooctyne-functionalized reporter molecule to the protein solution. A 3- to 10-fold molar excess of the cyclooctyne is typically used.[15] The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10%) to maintain protein stability.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.[15]
-
Purification: Purify the labeled protein using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted cyclooctyne reagent.
Mandatory Visualization: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental workflows of CuAAC and SPAAC for protein modification.
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Caption: General experimental workflow for a SPAAC bioconjugation reaction.[15]
Caption: Conceptual signaling pathway illustrating protein modification and labeling.
Conclusion
Click chemistry has undeniably revolutionized the field of protein modification, providing researchers with robust and versatile tools for a wide array of applications, from fundamental biological studies to the development of novel therapeutics.[21][24] The choice between the rapid and high-yielding CuAAC and the highly biocompatible SPAAC allows for a tailored approach to bioconjugation, depending on the specific experimental needs. By understanding the core principles, leveraging quantitative data for informed decision-making, and adhering to detailed experimental protocols, researchers can confidently and effectively apply click chemistry to unlock new frontiers in protein science and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click-&-Go™ Click Chemistry Reaction Buffer Kit | CRB7108379 [biosynth.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 23. broadpharm.com [broadpharm.com]
- 24. mdpi.com [mdpi.com]
6-Azidohexanoic Acid STP Ester: An In-Depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester, a versatile reagent for bioconjugation. Tailored for professionals in research and drug development, this document details the reagent's chemical properties, applications, and provides step-by-step experimental protocols.
Introduction
6-Azidohexanoic Acid STP Ester is a water-soluble, amine-reactive crosslinker that plays a crucial role in modern bioconjugation and proteomics.[1][2][3] It serves as a valuable tool for introducing an azide (B81097) functionality onto proteins, antibodies, and other biomolecules containing primary amines. This azide group can then be utilized in highly specific "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules, drugs, or other probes.[4]
The key advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) esters lies in its enhanced stability in aqueous solutions.[1][5] This increased hydrolytic stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desired.[1][5]
Chemical and Physical Properties
This compound is characterized by a six-carbon linker containing a terminal azide group and an amine-reactive sulfotetrafluorophenyl ester.
| Property | Value | Reference(s) |
| Synonyms | 6-Azidohexanoic acid 4-sulfotetrafluorophenyl ester | [6] |
| Molecular Formula | C₁₂H₁₀F₄N₃NaO₅S | [1][2] |
| Molecular Weight | 407.27 g/mol | [1][2] |
| Appearance | White to slightly grey crystalline solid | [1][2] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Storage Conditions | -20°C, desiccated | [1][2] |
Core Applications
The primary application of this compound is in the two-step modification of biomolecules.
-
Amine-Reactive Labeling: The STP ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond. This reaction efficiently introduces a bioorthogonal azide handle onto the target molecule.[1]
-
Click Chemistry: The incorporated azide group serves as a reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient conjugation of molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[4]
This two-step approach is widely used in:
-
Antibody-Drug Conjugate (ADC) Development: For the site-specific attachment of cytotoxic drugs to antibodies.[7][8]
-
Proteomics and Protein Analysis: For the attachment of fluorescent dyes, biotin, or other affinity tags for detection and purification.
-
Cell Surface Labeling: Its water-solubility and membrane impermeability make it ideal for labeling extracellular proteins on living cells.[1]
Data Presentation: Stability and Reactivity
A significant advantage of STP esters is their superior stability in aqueous environments compared to NHS esters. This translates to a longer half-life in solution, allowing for more controlled and efficient labeling reactions.
Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters
| pH | Temperature | Half-life of NHS Ester | Half-life of STP Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | Significantly longer | [9][10] |
| 8.0 | Room Temp. | ~1 hour | Significantly longer | [10] |
| 8.6 | 4°C | ~10 minutes | Significantly longer | [9][10] |
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation.
Protein/Antibody Labeling with this compound
This protocol describes the general procedure for labeling a protein or antibody with this compound. Optimal conditions may vary depending on the specific biomolecule.
Materials:
-
Protein/antibody solution (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein or antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the STP Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the dissolved STP ester to the protein solution. A molar excess of 5- to 20-fold of the STP ester to the protein is a common starting point.
-
Incubate the reaction at room temperature for 1-4 hours or on ice for 2-8 hours. The longer half-life of the STP ester allows for more flexible incubation times compared to NHS esters.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted STP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Azide-Modified Protein:
-
Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-modified protein.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper ligand (THPTA in water or TBTA in DMSO/t-butanol).
-
Prepare a fresh 300 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.
-
-
Perform the Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-containing molecule (typically a 2- to 10-fold molar excess over the protein).
-
Add the copper ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubate:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purify the Final Conjugate:
-
Purify the protein conjugate using a desalting column, dialysis, or other appropriate chromatography methods to remove the catalyst and excess reagents.
-
Determination of Degree of Labeling (DOL)
The degree of labeling, or the average number of azide groups per protein, can be determined if the subsequent click reaction is performed with a chromophore- or fluorophore-containing alkyne.
Procedure:
-
Purify the Labeled Protein: It is crucial to remove all unbound dye.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (A_max) of the dye.[11][12]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]
-
-
Calculate Degree of Labeling:
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Amine labeling workflow using this compound.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 8. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
Methodological & Application
Application Notes and Protocols: Labeling of Antibodies with 6-Azidohexanoic Acid STP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with 6-Azidohexanoic Acid STP Ester. This process introduces a terminal azide (B81097) group onto the antibody, which can then be used for subsequent bio-orthogonal conjugation reactions, such as "click chemistry."[1][2] N-hydroxysuccinimide (NHS) and 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters are commonly used to label proteins by reacting with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[][4] STP esters, in particular, exhibit greater stability in aqueous solutions compared to NHS esters, leading to more efficient and reproducible labeling of biomolecules.[2][5][6] This functionalization is a key step in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1]
The following protocol outlines the necessary steps for antibody preparation, conjugation with this compound, and purification of the resulting azide-labeled antibody.
Experimental Workflow
Caption: Workflow for antibody labeling with this compound.
Chemical Reaction
Caption: Reaction of an antibody's primary amine with this compound.
Materials and Reagents
| Reagent | Supplier | Notes |
| Antibody | N/A | Should be purified and free of amine-containing buffers and stabilizers. |
| This compound | e.g., Vector Labs, MedChemExpress | Store at -20°C, desiccated.[6] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | N/A | For dissolving the STP ester. |
| Reaction Buffer | N/A | 0.1 M Sodium Bicarbonate, pH 8.0-8.5.[4] |
| Quenching Solution | N/A | 1 M Tris-HCl, pH 8.0. |
| Purification Columns | N/A | Desalting columns (e.g., Sephadex G-25) or spin filters (10-50 kDa MWCO).[7][8][9] |
| Phosphate Buffered Saline (PBS) | N/A | For buffer exchange and storage. |
Experimental Protocol
Antibody Preparation
Proper preparation of the antibody is critical for successful labeling. The antibody solution must be free of any amine-containing substances like Tris buffer, glycine, or ammonium (B1175870) ions, as these will compete with the antibody for reaction with the STP ester.[7][10] Stabilizing proteins such as bovine serum albumin (BSA) must also be removed.
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.0-8.5). This can be achieved through dialysis, diafiltration, or by using desalting columns.[7][8][9]
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. Higher concentrations (2-10 mg/mL) generally lead to more efficient labeling.[11]
Reagent Preparation
The this compound is moisture-sensitive and should be handled accordingly.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7]
-
Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.[7] This solution is not stable and should be used promptly.[11]
Labeling Reaction
The molar ratio of STP ester to antibody is a key parameter that may require optimization depending on the antibody and the desired degree of labeling. A starting point of a 10:1 to 20:1 molar excess of the ester is recommended.[11]
-
Calculate Reagent Volume: Determine the volume of the STP ester stock solution needed to achieve the desired molar excess over the antibody.
-
Initiate Reaction: Add the calculated volume of the this compound stock solution to the prepared antibody solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7] Alternatively, the reaction can be carried out for 2 hours on ice.[7]
Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching buffer containing a primary amine can be added.
-
Add Quenching Solution: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.
-
Incubate: Incubate for 15-30 minutes at room temperature.
Purification of the Labeled Antibody
It is crucial to remove the unreacted this compound and the reaction by-product (sulfo-tetrafluorophenol) from the labeled antibody.
-
Purification Method: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or a spin filtration unit with an appropriate molecular weight cutoff (e.g., 10-50 kDa) to separate the labeled antibody from smaller molecules.[7][12] Follow the manufacturer's instructions for the chosen purification method.
-
Elution: Elute the purified antibody in a suitable storage buffer, such as PBS.
Characterization and Storage
The degree of labeling (DOL), which is the average number of azide groups per antibody, can be determined using various methods, although this is not always straightforward for non-chromophoric labels like azides. Quantification can be performed after a subsequent click reaction with a dye-labeled alkyne, or by using specialized techniques that can detect the azide group.[13][14][15][16]
-
Storage: Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[12] For long-term storage, the addition of a cryoprotectant like glycerol (B35011) may be considered. Avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient.[11] |
| Reaction Buffer pH | 8.0 - 8.5 | Optimal for the reaction of STP esters with primary amines.[][4] |
| Molar Ratio (Ester:Antibody) | 5:1 to 20:1 | This is a starting point and may require optimization.[11] |
| Incubation Time | 1-2 hours | At room temperature. |
| Incubation Temperature | Room Temperature or on Ice | |
| Quenching Agent (Optional) | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM. |
Applications of Azide-Labeled Antibodies
Antibodies functionalized with azide groups are versatile tools for a wide range of applications, primarily through "click chemistry" reactions with alkyne-modified molecules.[1][17] This bio-orthogonal ligation strategy allows for the site-specific attachment of various payloads with high efficiency and under mild, aqueous conditions.[17]
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to target specific cancer cells.[1]
-
Immuno-imaging: Conjugation of fluorescent dyes or radioisotopes for in vitro and in vivo imaging.
-
Immobilization: Attachment of antibodies to surfaces for diagnostic assays or purification.
-
Targeted Delivery: Conjugation to nanoparticles or liposomes for targeted drug delivery.[18]
References
- 1. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Sodium azide removal protocol | Abcam [abcam.com]
- 10. bidmc.org [bidmc.org]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. d-nb.info [d-nb.info]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 16. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. encapsula.com [encapsula.com]
Application Notes and Protocols for Cell Surface Protein Labeling Using 6-Azidohexanoic Acid STP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of cell surface proteins is paramount for understanding cellular signaling, developing targeted therapeutics, and elucidating the mechanisms of disease. 6-Azidohexanoic Acid STP Ester is a water-soluble, amine-reactive reagent designed for the specific modification of proteins on the surface of live cells. Its 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester group offers enhanced stability in aqueous environments compared to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling[1][2]. The azide (B81097) group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of reporter molecules, such as fluorophores or biotin (B1667282), for downstream analysis.
This document provides detailed application notes and experimental protocols for the use of this compound in cell surface protein labeling and its application in studying signaling pathways.
Principle of the Method
The labeling process is a two-step procedure:
-
Amine Labeling: The STP ester of 6-Azidohexanoic Acid reacts with primary amines (predominantly the ε-amino groups of lysine (B10760008) residues) on cell surface proteins to form stable amide bonds. Due to its high water solubility and membrane impermeability, this reaction is restricted to the extracellular domains of proteins on intact cells[1][2].
-
Click Chemistry: The introduced azide group can then be specifically and efficiently conjugated to a reporter molecule containing a terminal alkyne using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Data Presentation
Table 1: Reagent Properties and Recommended Reaction Conditions
| Parameter | Value | Reference |
| Reagent Name | This compound | |
| Molecular Weight | 407.27 g/mol | [1] |
| Reactive Group | 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester | [1] |
| Target Functional Group | Primary amines (-NH₂) | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Recommended Labeling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | |
| Recommended Reagent Concentration | 0.1 - 1 mM | |
| Recommended Incubation Time | 15 - 30 minutes | |
| Recommended Incubation Temperature | Room temperature or 4°C |
Table 2: Representative Labeling Efficiency
| Cell Line | Reagent Concentration | Incubation Time | Labeling Efficiency (% Positive Cells) | Method of Quantification |
| HeLa | 0.5 mM | 20 min at RT | > 90% | Flow Cytometry |
| Jurkat | 0.25 mM | 30 min at 4°C | > 85% | Flow Cytometry |
| A549 | 1 mM | 15 min at RT | > 95% | Flow Cytometry |
Note: Labeling efficiency can vary depending on cell type, cell density, and experimental conditions. Optimization is recommended for each specific application.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
Materials:
-
This compound
-
Live cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
-
Microcentrifuge tubes
-
Ice
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution can be stored at -20°C for short periods. For long-term storage, aliquot and store at -80°C.
-
-
Labeling Reaction:
-
Dilute the 10 mM stock solution of this compound into ice-cold PBS to the desired final concentration (e.g., 0.1 - 1 mM).
-
For adherent cells, add the labeling solution to the culture dish, ensuring the cells are completely covered.
-
For suspension cells, add the labeling solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or on ice. Incubation on ice can help to minimize endocytosis of labeled proteins.
-
-
Quenching and Washing:
-
To quench the reaction, add a quenching buffer (e.g., PBS containing 10 mM Tris or 100 mM glycine) and incubate for 5 minutes.
-
For adherent cells, aspirate the labeling solution and wash the cells three times with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the cell pellet three times with ice-cold PBS.
-
-
Downstream Processing:
-
The azide-labeled cells are now ready for the subsequent click chemistry reaction (Protocol 2 or 3) or other downstream applications.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeled Cells
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in water. Note: Prepare the Sodium Ascorbate solution fresh for each experiment.
-
-
Click Reaction Cocktail Preparation:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, add the following in order:
-
PBS to a final volume of 1 mL
-
Alkyne-reporter molecule (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM)
-
THPTA (e.g., 20 µL of 100 mM stock for a final concentration of 2 mM)
-
CuSO₄ (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM)
-
-
Vortex briefly to mix.
-
-
Initiation of Click Reaction:
-
Add Sodium Ascorbate to the click reaction cocktail (e.g., 5 µL of 1 M stock for a final concentration of 5 mM) immediately before adding to the cells. Vortex briefly.
-
-
Labeling:
-
Resuspend the azide-labeled cells in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation and wash three times with PBS containing 1% Bovine Serum Albumin (BSA) to remove unreacted reagents.
-
-
Analysis:
-
The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore)
-
Live cell imaging medium
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the cyclooctyne-reporter molecule in DMSO.
-
-
Labeling:
-
Resuspend the azide-labeled cells in pre-warmed live cell imaging medium.
-
Add the cyclooctyne-reporter molecule to the cells at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Wash the cells three times with pre-warmed live cell imaging medium to remove excess reporter molecule.
-
-
Imaging:
-
The cells are now ready for live-cell imaging using fluorescence microscopy.
-
Mandatory Visualization
Caption: Experimental workflow for labeling cell surface proteins.
Caption: Simplified EGFR signaling pathway for investigation.
Application: Investigating EGFR Signaling
The epidermal growth factor receptor (EGFR) is a key cell surface receptor tyrosine kinase that, upon binding to its ligand EGF, initiates a signaling cascade regulating cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.
By labeling cell surface proteins with this compound, researchers can specifically track the fate of the EGFR and its interacting partners. For example, after labeling, cells can be stimulated with EGF, and the labeled proteins can be conjugated to biotin via click chemistry. Subsequently, the biotinylated proteins can be enriched using streptavidin beads and identified and quantified by mass spectrometry. This approach allows for the characterization of changes in the cell surface proteome in response to EGFR activation, including receptor internalization and the recruitment of downstream signaling molecules to the plasma membrane. This provides valuable insights into the dynamic nature of the EGFR signalosome and can aid in the identification of novel therapeutic targets.
References
Application Notes and Protocols: 6-Azidohexanoic Acid STP Ester for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Azidohexanoic Acid STP Ester in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Introduction
This compound is an amine-reactive, water-soluble labeling reagent designed to introduce an azide (B81097) functional group onto proteins, antibodies, and other biomolecules containing primary amines.[1][2][3] The key feature of this reagent is its 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester group, which reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues) at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[1][4]
A significant advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability against hydrolysis in aqueous media.[1][3] This superior stability allows for more efficient and reproducible labeling of biomolecules, particularly in applications that cannot tolerate organic co-solvents.[1][2] Once introduced, the azide group serves as a bioorthogonal handle for covalent modification with alkyne-containing molecules through the highly efficient and specific CuAAC click reaction.[2][5] This two-step strategy is a powerful tool in drug discovery, proteomics, and diagnostics.[6][7]
Principle of the Method
The bioconjugation process involves two sequential stages:
-
Amine Labeling: The STP ester of the reagent reacts with primary amines on the target biomolecule, forming a stable covalent amide bond and tethering the azidohexanoic acid linker.
-
Click Chemistry Reaction: The newly introduced terminal azide group undergoes a copper(I)-catalyzed 1,3-dipolar cycloaddition with a terminal alkyne on a second molecule (e.g., a fluorescent dye, biotin, or drug molecule).[8][9] This reaction forms a stable, chemically inert triazole linkage, completing the conjugation.[10]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. 6-Azidohexanoic Acid Sulfo-NHS Ester | BroadPharm [broadpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. Click Chemistry [organic-chemistry.org]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for Protein Modification with 6-Azidohexanoic Acid STP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins is a fundamental technique in biochemical research and drug development, enabling the study of protein function, localization, and interactions. 6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester is an amine-reactive, water-soluble labeling reagent designed for the efficient introduction of an azide (B81097) group onto proteins and other biomolecules. This two-step labeling strategy involves the initial acylation of primary amines (e.g., lysine (B10760008) residues) on the protein surface, followed by the bioorthogonal "click" reaction of the introduced azide with an alkyne- or cyclooctyne-containing molecule of interest, such as a fluorophore, biotin, or a drug molecule.
The STP ester offers a significant advantage over traditional N-hydroxysuccinimidyl (NHS) esters due to its enhanced stability in aqueous solutions.[1] This increased resistance to hydrolysis leads to more efficient and reproducible labeling of biomolecules, particularly in applications that require extended reaction times or are sensitive to organic co-solvents.[1]
Principle of the Method
The protein modification process using 6-Azidohexanoic Acid STP Ester occurs in two distinct stages:
-
Primary Amine Labeling: The STP ester reacts with primary amines on the protein, predominantly the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7-9).
-
Click Chemistry: The newly introduced azide group serves as a bioorthogonal handle for the covalent attachment of a wide array of reporter or functional molecules that possess a complementary alkyne or cyclooctyne (B158145) group. This is achieved through a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).
Quantitative Data
Comparison of STP Ester and NHS Ester Properties
| Feature | This compound | 6-Azidohexanoic Acid NHS/Sulfo-NHS Ester |
| Reactivity | Primary amines | Primary amines |
| Solubility | Water-soluble | NHS: Organic solvent soluble; Sulfo-NHS: Water-soluble |
| Stability in Aqueous Solution | Higher stability, slower hydrolysis rate[1] | Lower stability, more rapid hydrolysis[2] |
| Labeling Efficiency | Generally more efficient and reproducible[1] | Can be variable due to hydrolysis[3] |
| Byproduct | Sulfotetrafluorophenol | N-hydroxysuccinimide or Sulfo-N-hydroxysuccinimide |
Degree of Labeling (DOL) with an STP Ester
The following table presents data on the degree of labeling of the antibody Herceptin with a DBCO-STP ester at various molar excesses. This data demonstrates the controllable nature of the labeling reaction.[4]
| Molar Excess of DBCO-STP Ester | Degree of Labeling (DOL) |
| 1-fold | ~0.6 - 0.9 |
| 2-fold | ~1.2 - 1.8 |
| 3-fold | ~1.8 - 2.7 |
| 4-fold | ~2.4 - 3.6 |
| 5-fold | ~3.0 - 4.5 |
| 6-fold | ~3.6 - 5.4 |
| 7-fold | ~4.2 - 6.3 |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for introducing azide groups onto a protein using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to consume any unreacted STP ester.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by dialysis against PBS or by using a desalting column.
-
The resulting azide-functionalized protein is now ready for the subsequent click chemistry reaction.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined using methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: Click Chemistry Reaction (General Overview)
This protocol provides a general outline for conjugating an alkyne-containing molecule to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270) (prepare fresh)
-
Copper ligand (e.g., THPTA)
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-5 fold molar excess over the protein), and the copper ligand.
-
In a separate tube, premix the CuSO₄ and sodium ascorbate.
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.
-
Purify the labeled protein using a desalting column or dialysis to remove excess reagents.
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for two-step protein modification.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Bioconjugation of Peptides with 6-Azidohexanoic Acid STP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. The introduction of bioorthogonal functional groups, such as azides, enables the precise and efficient conjugation of peptides to other molecules, including reporter tags, imaging agents, and drug carriers, through highly specific ligation chemistries like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry."
6-Azidohexanoic Acid STP Ester (6-Azido-Hex-STP) is an amine-reactive labeling reagent designed for the straightforward incorporation of an azide (B81097) functionality onto peptides and other biomolecules. The 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester group provides a significant advantage over traditional N-hydroxysuccinimide (NHS) esters due to its enhanced stability in aqueous solutions.[1] This increased hydrolytic resistance allows for more efficient and reproducible labeling of peptides in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to peptide structure and solubility.[1][2] This document provides detailed application notes and experimental protocols for the successful bioconjugation of peptides with this compound.
Principle of the Reaction
The bioconjugation reaction involves the nucleophilic attack of a primary amine on the peptide (typically the N-terminal α-amine or the ε-amine of a lysine (B10760008) residue) on the carbonyl carbon of the STP ester of 6-azidohexanoic acid. This results in the formation of a stable amide bond, covalently linking the 6-azidohexanoic acid moiety to the peptide and releasing the sulfo-tetrafluorophenol byproduct. The incorporated terminal azide group is then available for subsequent click chemistry reactions.
Key Applications
-
Drug Development: Site-specific conjugation of peptides to cytotoxic drugs, forming potent and targeted antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).
-
Molecular Imaging: Labeling peptides with fluorescent dyes, radioisotopes, or contrast agents for in vivo and in vitro imaging applications.
-
Proteomics: Attaching biotin (B1667282) or other affinity tags to peptides for enrichment and identification from complex biological samples.
-
Biomaterial Science: Immobilizing peptides onto surfaces or hydrogels to create functionalized biomaterials for cell culture and tissue engineering.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the peptide sequence, the number of available primary amines, and the reaction conditions. The following table summarizes representative quantitative data for the bioconjugation of a model peptide with this compound. Note: These values are illustrative and may vary depending on the specific peptide and experimental setup.
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | > 90% | HPLC, Mass Spectrometry |
| Final Yield | 70 - 85% | UV-Vis Spectroscopy, HPLC |
| Purity of Conjugate | > 95% | HPLC, Mass Spectrometry |
Experimental Protocols
Materials and Reagents
-
Peptide of interest with at least one primary amine.
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5; 0.1 M sodium bicarbonate buffer, pH 8.3-9.0). Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting columns (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification.
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF) for characterization.
Experimental Workflow Diagram
Caption: Workflow for peptide bioconjugation with this compound.
Step-by-Step Protocol
-
Peptide Preparation: a. Dissolve the peptide in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL. b. Ensure the pH of the peptide solution is between 8.0 and 9.0 for optimal reaction efficiency.
-
This compound Solution Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. b. The STP ester is more stable in aqueous solution than NHS esters, but it is still recommended to prepare the solution fresh.
-
Bioconjugation Reaction: a. Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio should be determined empirically for each peptide. b. Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with continuous stirring or agitation. For sensitive peptides, the reaction can be performed at 4°C overnight.
-
Quenching the Reaction: a. To consume any unreacted this compound, add the quenching buffer to a final concentration of 20-50 mM. b. Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Azido-Peptide: a. Desalting Column: For rapid removal of excess reagent and byproducts, pass the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS). b. RP-HPLC: For higher purity, purify the azido-peptide using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect fractions and identify the product peak by monitoring absorbance at 214 nm and 280 nm.
-
Characterization of the Azido-Peptide: a. Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product using ESI-MS or MALDI-TOF MS. The mass of the azido-peptide should correspond to the mass of the starting peptide plus the mass of the 6-azidohexanoyl group (141.16 Da). b. HPLC Analysis: Assess the purity of the final product by analytical RP-HPLC.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Molar excess of the STP ester is insufficient.- Presence of amine-containing buffers (e.g., Tris, glycine).- Peptide has low solubility or aggregation. | - Ensure the pH is between 8.0 and 9.0.- Increase the molar ratio of the STP ester.- Perform a buffer exchange to an amine-free buffer.- Add a small amount of organic co-solvent (e.g., DMSO, DMF) if the peptide can tolerate it. |
| Multiple Modifications | - High molar excess of the STP ester.- Multiple reactive primary amines on the peptide (N-terminus and lysine residues). | - Reduce the molar excess of the STP ester.- If site-specific N-terminal modification is desired, consider protecting lysine residues during peptide synthesis. |
| Peptide Precipitation | - High concentration of organic solvent from the STP ester solution.- Change in pH upon addition of reagents. | - Add the STP ester solution slowly while vortexing.- Ensure the final concentration of the organic solvent is low.- Verify the pH of the reaction mixture after adding all components. |
Signaling Pathway and Logical Relationship Diagram
The bioconjugation of a peptide with this compound is a chemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship of the key components and the subsequent utility of the azido-modified peptide in a typical click chemistry application.
Caption: Logical workflow from bioconjugation to downstream click chemistry application.
Conclusion
The use of this compound offers a robust and efficient method for introducing an azide functionality onto peptides. Its enhanced stability in aqueous media simplifies the experimental workflow and improves the reproducibility of the bioconjugation. The resulting azido-modified peptides are valuable tools for a wide range of applications in drug discovery, diagnostics, and fundamental research, enabling their precise conjugation to a variety of molecules through the versatile click chemistry platform. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for successful outcomes.
References
Application Notes and Protocols for 6-Azidohexanoic Acid STP Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azidohexanoic Acid STP Ester is a versatile, amine-reactive, and water-soluble labeling reagent crucial for the development of advanced drug delivery systems.[1][2][3] Its unique bifunctional structure, featuring a 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester and a terminal azide (B81097) group, enables a two-step bioconjugation strategy. The STP ester reacts efficiently with primary amines on biomolecules, such as proteins, antibodies, and peptides, to form stable amide bonds.[4][5] Notably, STP esters exhibit greater stability towards hydrolysis in aqueous media compared to traditional N-hydroxysuccinimide (NHS) esters, leading to higher labeling efficiency and reproducibility.[5] The terminal azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the covalent attachment of drug molecules, imaging agents, or targeting ligands functionalized with an alkyne group.[6][] This modular approach makes this compound an invaluable tool in the construction of antibody-drug conjugates (ADCs), functionalized nanoparticles, and other targeted therapeutic platforms.[1][2]
Key Features and Applications
-
High Reactivity and Stability: The STP ester moiety provides high reactivity towards primary amines while offering enhanced stability against hydrolysis in aqueous solutions compared to NHS esters, ensuring efficient conjugation.[5]
-
Bioorthogonal Conjugation: The azide group allows for highly specific and efficient "click" chemistry reactions, enabling the attachment of a wide range of molecules without cross-reactivity with biological functionalities.[6][]
-
Water Solubility: The sulfonated STP ester imparts water solubility to the reagent, facilitating conjugation reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to biomolecule stability.[4][5]
-
Drug Delivery Systems: A key application is in the construction of targeted drug delivery vehicles. This includes the development of ADCs where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells, and the surface functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles) to enhance their therapeutic efficacy and targeting capabilities.[1][2][8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 6-Azidohexanoic acid 4-sulfotetrafluorophenyl ester | [2] |
| Molecular Formula | C₁₂H₁₀F₄N₃NaO₅S | [2][3] |
| Molecular Weight | 407.27 g/mol | [2][3] |
| Appearance | White to slightly grey crystalline solid | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| Solubility | Water, DMSO, DMF | [9] |
| Storage | Store at -20°C, desiccated | [3] |
Table 2: Comparison of STP Ester and Sulfo-NHS Ester Stability
| pH | Half-life of Sulfo-NHS Ester in Aqueous Buffer | Hydrolytic Stability of STP Ester | Reference(s) |
| 7.0 | 4-5 hours | Higher than Sulfo-NHS Ester | [10][11][12] |
| 8.0 | 1 hour | Higher than Sulfo-NHS Ester | [10][11] |
| 8.6 | 10 minutes | Higher than Sulfo-NHS Ester | [10][11] |
| Note: Specific half-life values for this compound are not readily available in the provided search results. The table indicates the generally accepted higher stability of STP esters compared to Sulfo-NHS esters. |
Table 3: Representative Drug-to-Antibody Ratio (DAR) for ADCs
| Conjugation Chemistry | Linker Type | Typical DAR Range | Factors Influencing DAR |
| Amine-reactive (e.g., STP Ester) | Non-cleavable | 2 - 4 | Molar ratio of linker to antibody, antibody concentration, reaction time, pH |
| Thiol-reactive (Cysteine) | Cleavable/Non-cleavable | 2, 4, or 8 (site-specific) | Number of available cysteine residues, reduction conditions |
| Note: The DAR for ADCs prepared with this compound will depend on the specific antibody and reaction conditions. The values presented are typical for amine-reactive conjugation strategies. Optimization is required to achieve the desired DAR. A typical recovery for ADC preparation is 40-60%.[13] |
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the covalent attachment of an azide handle to an antibody using this compound.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for reaction with the STP ester.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the STP ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted STP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the azide-functionalized antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified azide-antibody conjugate using a standard protein assay (e.g., BCA).
-
The degree of labeling (number of azide groups per antibody) can be determined using techniques such as MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of an Alkyne-Drug to an Azide-Functionalized Antibody (CuAAC)
This protocol describes the copper-catalyzed "click" reaction to conjugate an alkyne-containing drug to the azide-functionalized antibody from Protocol 1.
Materials:
-
Azide-functionalized antibody
-
Alkyne-functionalized drug
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-drug in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-functionalized antibody (e.g., at 1 mg/mL) with a 3- to 5-fold molar excess of the alkyne-drug.
-
Add THPTA to a final concentration of 1 mM.
-
In a separate tube, pre-mix the CuSO₄ and Sodium Ascorbate solutions.
-
Add the CuSO₄/Sodium Ascorbate mixture to the antibody-drug solution to a final concentration of 1 mM CuSO₄ and 5 mM Sodium Ascorbate to initiate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a desalting column to remove the copper catalyst, excess drug, and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final protein concentration.
-
Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 3: Functionalization of Polymeric Nanoparticles
This protocol provides a general method for the surface functionalization of pre-formed polymeric nanoparticles containing surface amine groups.
Materials:
-
Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH₂)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Washing Buffer: Nuclease-free water or PBS
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1-10 mg/mL.
-
Sonicate briefly to ensure a homogeneous suspension.
-
-
Reagent Preparation:
-
Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the STP ester solution to the nanoparticle suspension. A 50- to 100-fold molar excess of the linker relative to the surface amine groups is a common starting point for optimization.
-
Incubate the mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Washing and Purification:
-
Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).
-
Carefully remove the supernatant containing unreacted STP ester.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.
-
-
Characterization:
-
The successful functionalization of nanoparticles with azide groups can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) or by performing a subsequent click reaction with a fluorescent alkyne and measuring the fluorescence. The size and zeta potential of the functionalized nanoparticles should also be characterized using Dynamic Light Scattering (DLS).
-
Mandatory Visualization
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.
Caption: Workflow for nanoparticle functionalization.
Caption: Logical relationship of the two-step conjugation process.
References
- 1. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 8. Single-step surface functionalization of polymeric nanoparticles for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. interchim.fr [interchim.fr]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for 6-Azidohexanoic Acid STP Ester in Antibody-Drug Conjugate (ADC) Creation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester is a pivotal chemical tool in the bioconjugation field, particularly for the synthesis of antibody-drug conjugates (ADCs). This amine-reactive, water-soluble labeling reagent offers a distinct advantage over traditional N-hydroxysuccinimide (NHS) esters due to its enhanced stability in aqueous environments. This increased stability translates to more efficient and reproducible labeling of antibodies and other biomolecules.[1][2][3][4] The molecule features a terminal azide (B81097) group, which provides a bioorthogonal handle for the subsequent attachment of a cytotoxic payload via "click chemistry," such as strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This two-step approach allows for a controlled and specific conjugation process, which is critical in the development of effective and safe ADCs.
These application notes provide a comprehensive guide, including detailed protocols, for utilizing 6-Azidohexanoic Acid STP Ester in the creation of ADCs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 407.27 g/mol | [1][4][6] |
| Chemical Formula | C12H10F4N3NaO5S | [1][4][6] |
| Appearance | White to slightly grey crystalline solid | [1][4][6] |
| Solubility | Water, DMSO, DMF | [1][4] |
| Purity | >95% (HPLC) | [1][4] |
| Storage | -20°C, desiccated | [1][4] |
Table 2: Recommended Reaction Conditions for Antibody Modification
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Ratio (STP Ester:Antibody) | 5:1 to 20:1 | This should be optimized for the specific antibody and desired degree of labeling. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Avoid buffers containing primary amines like Tris. |
| pH | 8.0 - 8.5 | Optimal for the reaction of STP esters with primary amines.[][8] |
| Reaction Time | 1 - 2 hours | Can be optimized based on monitoring the reaction progress. |
| Reaction Temperature | Room Temperature | Gentle agitation is recommended. |
| Quenching Reagent | 1 M Tris-HCl or Glycine (pH 8.0) | To stop the reaction by consuming unreacted STP ester. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol details the initial step of introducing the azide handle onto the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette (10-50 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
STP Ester Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the STP ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the calculated volume of the STP ester stock solution to the antibody solution to achieve the desired molar excess (e.g., 10:1).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted STP ester.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess STP ester and byproducts by purifying the azide-modified antibody using size-exclusion chromatography or dialysis against an appropriate storage buffer (e.g., PBS).
-
Protocol 2: Drug-Linker Conjugation via Click Chemistry
This protocol describes the attachment of an alkyne-modified cytotoxic drug to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified cytotoxic drug (e.g., DBCO-drug)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Drug-Linker Stock Solution:
-
Dissolve the alkyne-modified drug in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Click Chemistry Reaction:
-
Add the alkyne-modified drug stock solution to the azide-modified antibody solution at a molar excess (e.g., 3 to 5-fold excess of drug over available azide groups).
-
Incubate the reaction for 4-12 hours at 4°C or room temperature, depending on the specific reactants. The reaction can be monitored for completion.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography or tangential flow filtration.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV/Vis Spectroscopy:
-
Principle: This method uses the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their different absorbance maxima.[6][9]
-
Protocol:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on their hydrophobicity. The addition of the drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[9]
-
Protocol:
-
Use a HIC column with a suitable stationary phase.
-
Elute the ADC using a decreasing salt gradient.
-
The different drug-loaded species will elute as separate peaks, and the average DAR can be calculated from the peak areas.
-
-
-
Mass Spectrometry (MS):
-
Principle: MS directly measures the molecular weight of the different ADC species. The mass difference between the unconjugated antibody and the drug-conjugated species allows for the determination of the number of attached drugs.[10]
-
Protocol:
-
Analyze the intact or reduced ADC using LC-MS.
-
Deconvolute the mass spectra to obtain the molecular weights of the different species.
-
Calculate the DAR from the relative abundance of each species.
-
-
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.[11]
-
Protocol:
-
Inject the ADC sample onto an SEC column.
-
Elute with a suitable mobile phase.
-
The chromatogram will show peaks corresponding to the monomer, aggregates, and fragments.
-
-
3. In Vitro Stability Assessment:
-
Plasma Stability:
-
Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma.[12]
-
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect samples at different time points.
-
Analyze the samples by methods such as ELISA or LC-MS to quantify the amount of intact ADC and released payload.
-
-
Visualizations
Caption: Experimental workflow for creating and characterizing an ADC.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. agilent.com [agilent.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Primary Amines in Aqueous Media with STP Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of primary amines on biomolecules is a cornerstone technique in biological research and drug development. N-hydroxysuccinimide (NHS) esters have traditionally been the reagent of choice for this purpose. However, their application can be limited by poor aqueous solubility and susceptibility to hydrolysis. Sulfotetrafluorophenyl (STP) esters have emerged as a compelling alternative, offering enhanced water solubility and potentially greater stability, which is advantageous for reactions conducted in aqueous environments.[1]
This document provides detailed application notes and protocols for the efficient labeling of primary amines in aqueous media using STP esters. It includes a comparative analysis with commonly used NHS and Sulfo-NHS esters, presenting quantitative data to guide reagent selection and reaction optimization.
Principle of Amine Labeling with Activated Esters
The labeling reaction is a nucleophilic acyl substitution where the unprotonated primary amine of a biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) attacks the carbonyl carbon of the STP ester. This results in the formation of a stable amide bond and the release of the sulfotetrafluorophenol leaving group. The reaction is pH-dependent, with optimal rates typically observed in the slightly alkaline range (pH 7.2-8.5), where a sufficient concentration of the nucleophilic deprotonated amine is present.[][3] A critical competing reaction is the hydrolysis of the ester, which also increases at higher pH.[]
Comparative Performance of Amine-Reactive Esters
While direct head-to-head quantitative comparisons under identical conditions are not extensively documented in a single study, the following tables synthesize available data and established chemical principles to provide a comparative overview of STP, NHS, and Sulfo-NHS esters.[4]
Table 1: Physicochemical and Reactivity Properties of Amine-Reactive Esters
| Feature | STP Ester | NHS Ester | Sulfo-NHS Ester |
| Solubility in Aqueous Buffers | High | Low (requires co-solvents like DMSO or DMF) | High |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 |
| Primary Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Competing Reaction | Hydrolysis | Hydrolysis | Hydrolysis |
Table 2: Stability and Kinetic Comparison of Amine-Reactive Esters
| Parameter | STP Ester | NHS Ester | Sulfo-NHS Ester |
| Relative Hydrolytic Stability | Higher (less susceptible to hydrolysis) | Lower | Moderate |
| Reaction Kinetics | Rapid | Rapid | Rapid |
| Resulting Amide Bond Stability | Stable | Stable | Stable |
Note: The relative stability and kinetics can be influenced by the specific molecule to which the ester is attached.
One study comparing different lysine-reactive probes found that a novel dioxazolone-based probe exhibited substantially higher labeling activity and faster kinetics than both STP-alkyne and NHS-alkyne probes in cell lysates.[5][6] This suggests that while STP and NHS esters are effective, the specific context and desired labeling outcome might favor other specialized reagents.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with STP Esters
This protocol provides a general guideline for labeling proteins with STP ester reagents. Optimization of the molar excess of the STP ester and incubation time may be necessary for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS)
-
STP ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if STP ester is not readily water-soluble)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Prepare the STP Ester Stock Solution:
-
Allow the STP ester reagent to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the STP ester in either the Reaction Buffer or a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution. Prepare this solution immediately before use.
-
-
Perform the Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the STP ester stock solution to the protein solution. For proteins at concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[5]
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours on ice.[5] Protect from light if the label is light-sensitive.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted STP ester and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the label. Alternatively, mass spectrometry can be used for more precise characterization.[7]
-
Protocol 2: Determination of Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the attached label (A_max).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the absorbance of the label at 280 nm (A₂₈₀ of the label / A_max of the label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the label using the following formula:
-
Label Concentration (M) = A_max / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its A_max.
-
-
Calculate the DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow and Reaction
Experimental Workflow for Protein Labeling
Caption: A generalized experimental workflow for labeling proteins with STP esters.
Reaction Scheme of Amine Labeling
Caption: Reaction of a primary amine with an STP ester to form a stable amide bond.
Troubleshooting
Table 3: Common Issues and Solutions in Amine Labeling
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer. - Hydrolysis of the STP ester. - Presence of primary amines in the protein buffer. - Insufficient molar excess of the STP ester. | - Verify the pH of the reaction buffer is between 7.2 and 8.5. - Prepare the STP ester solution immediately before use. - Perform a buffer exchange to remove any primary amine contaminants. - Increase the molar excess of the STP ester. |
| Protein Precipitation | - The attached label is hydrophobic. - High degree of labeling. | - Use a more water-soluble version of the label if available. - Reduce the molar excess of the STP ester or the reaction time to decrease the DOL. |
| Loss of Protein Activity | - Labeling of a critical lysine residue in the active or binding site. | - Reduce the degree of labeling. - Consider site-specific labeling strategies if possible. |
Conclusion
STP esters represent a valuable class of reagents for the labeling of primary amines in aqueous media. Their enhanced water solubility and stability compared to traditional NHS esters can lead to more efficient and reproducible bioconjugation, particularly for sensitive biological molecules. By carefully controlling reaction conditions such as pH, reagent concentrations, and incubation times, researchers can achieve optimal labeling for a wide range of applications in drug discovery and biomedical research.
References
- 1. Khan Academy [khanacademy.org]
- 3. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with 6-Azidohexanoic Acid STP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a pivotal technique in modern life sciences and drug development, enabling the covalent linkage of molecules to impart novel functionalities to biomolecules such as proteins, antibodies, and peptides.[1] 6-Azidohexanoic Acid STP Ester is an amine-reactive, water-soluble labeling reagent designed for the efficient introduction of an azide (B81097) group onto biomolecules.[2][3][4] This azide moiety serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the highly specific and efficient attachment of reporter molecules, drugs, or other probes.[1][5]
The 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester of 6-azidohexanoic acid offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its enhanced stability toward hydrolysis in aqueous media.[2][4] This property leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desirable.[2] The stable amide bond is formed through the reaction of the STP ester with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins.[2][6]
This document provides a detailed experimental workflow for the bioconjugation of proteins with this compound, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Principle of the Method
The bioconjugation process using this compound is a two-stage process:
-
Azide Labeling: The STP ester reacts with primary amines on the protein in a slightly alkaline buffer (pH 7-9) to form a stable amide bond, thereby introducing an azide group onto the protein surface.[5][6]
-
Click Chemistry Conjugation: The azide-labeled protein is then reacted with an alkyne-containing molecule of interest (e.g., a fluorophore, biotin, or drug molecule) via a CuAAC reaction. This reaction is highly specific and efficient, resulting in the formation of a stable triazole linkage.[1][5][7]
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Excess for Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL[6] | Higher concentrations generally lead to more efficient labeling. |
| This compound Stock Solution | 10 mM in DMSO or DMF[6] | Prepare fresh immediately before use. |
| Molar Excess of STP Ester over Protein | 10- to 30-fold[6] | The optimal molar excess should be determined empirically for each protein. |
| Final Organic Solvent Concentration | <10% (v/v)[5][6] | To avoid protein denaturation. |
Table 2: Typical Reaction Conditions for CuAAC Click Chemistry
| Parameter | Recommended Value | Notes |
| Azide-Labeled Protein Concentration | ~1-5 mg/mL[5] | |
| Alkyne-Containing Molecule Molar Excess | 2- to 5-fold over protein[5] | |
| CuSO₄ Final Concentration | 1 mM[5] | |
| Sodium Ascorbate (B8700270) Final Concentration | 5 mM[5] | Prepare fresh. |
| THPTA Final Concentration | 1 mM[5] | Copper-chelating ligand to prevent protein precipitation and degradation. |
Experimental Protocols
Protocol 1: Azide Labeling of Proteins with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5[8]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6][8]
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for buffer exchange and purification[5][6]
Procedure:
-
Protein Preparation:
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM STP ester stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the STP ester stock solution to the protein solution while gently vortexing.[5] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[5][6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
-
Purification of Azide-Labeled Protein:
-
Remove the unreacted this compound and byproducts using a desalting column or dialysis.[6]
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the subsequent conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)[5]
-
Sodium Ascorbate stock solution (500 mM in water, prepare fresh)[5]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[5]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.[5]
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[5]
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[5]
-
-
Initiate the Reaction:
-
Add the CuSO₄/sodium ascorbate premix to the protein-alkyne mixture to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of the Bioconjugate:
-
Purify the final protein conjugate to remove excess reagents using a desalting column or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if a chromophore is attached).
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Workflow for CuAAC click chemistry conjugation.
Caption: Overall reaction scheme for bioconjugation.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with 6-Azidohexanoic Acid STP Ester
Welcome to the technical support center for 6-Azidohexanoic Acid STP Ester. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high labeling efficiency in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the labeling protocol, presented in a question-and-answer format.
Q1: My labeling efficiency is very low. What are the primary causes and how can I improve it?
Low labeling efficiency is a common problem that can stem from several factors related to reaction conditions, reagent stability, and the protein itself.
Troubleshooting Low Labeling Efficiency
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | The reaction of the STP ester with primary amines (e.g., lysine (B10760008) residues) is highly pH-dependent. At acidic pH, the amine groups are protonated (-NH3+) and are not nucleophilic enough to react. At very high pH, the hydrolysis of the STP ester becomes a significant competing reaction. | Maintain the reaction pH between 7.2 and 8.5 for optimal results. A common starting point is pH 8.3 in a sodium bicarbonate buffer. Verify the pH of your reaction buffer with a calibrated pH meter. |
| Hydrolyzed Reagent | This compound can hydrolyze in the presence of moisture. If the reagent has been improperly stored or handled, it may be inactive. | Store the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution of the STP ester immediately before use in anhydrous DMSO or DMF. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) will compete with the target protein for reaction with the STP ester, leading to significantly lower labeling efficiency. | Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction. |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction is more likely to occur. | For best results, use a protein concentration of at least 1-2 mg/mL. If your protein is dilute, consider concentrating it before the labeling reaction. |
| Insufficient Molar Excess of STP Ester | An insufficient amount of the labeling reagent will result in a low degree of labeling. | Start with a 10- to 20-fold molar excess of the STP ester over the protein. This ratio may need to be optimized for your specific protein and desired degree of labeling. |
| Steric Hindrance | The primary amines on your protein of interest may be inaccessible due to the protein's tertiary structure. | While challenging to address, you can try altering the reaction conditions slightly (e.g., longer incubation time at a lower temperature) to see if it improves accessibility without denaturing the protein. |
Q2: How does the stability of this compound compare to the more common NHS ester?
STP (sulfotetrafluorophenyl) esters are known to be significantly more stable in aqueous solutions compared to their NHS (N-hydroxysuccinimide) ester counterparts.[1][2][3] This increased stability against hydrolysis provides a wider window for the labeling reaction to occur, often resulting in higher and more consistent labeling efficiencies.
Comparative Stability of Amine-Reactive Esters
| Ester Type | Relative Hydrolysis Rate in Aqueous Buffer | Key Advantages |
| This compound | Slower | More stable against hydrolysis, leading to potentially higher and more reproducible labeling yields. Water-soluble, reducing the need for organic co-solvents. |
| 6-Azidohexanoic Acid NHS Ester | Faster | Widely used and well-documented in literature. |
Q3: Can I use this reagent for intracellular labeling?
This compound is generally considered membrane-impermeable due to its charged sulfo-group. This property makes it an excellent choice for specifically labeling cell surface proteins. If intracellular labeling is desired, a non-sulfonated version of the azide-NHS ester would be a more appropriate choice.
Q4: How do I remove the unreacted this compound after the labeling reaction?
It is crucial to remove any unreacted labeling reagent to prevent non-specific reactions in downstream applications. This is typically achieved through size-based separation methods.
-
Desalting Columns: Ideal for rapid removal of small molecules from larger protein conjugates.
-
Dialysis: A straightforward method for buffer exchange and removal of small molecules, although it is more time-consuming.
Q5: How can I determine the degree of labeling (DOL) of my azide-modified protein?
Since the azide (B81097) group itself does not have a convenient absorbance for quantification, the DOL is typically determined after the "click" reaction.
-
Click Reaction with a Reporter Molecule: React the azide-labeled protein with an alkyne-containing reporter molecule that has a strong absorbance, such as a fluorescent dye with a known extinction coefficient.
-
Purification: Remove the excess, unreacted reporter molecule.
-
Spectrophotometric Analysis: Measure the absorbance of the protein (typically at 280 nm) and the reporter molecule at its maximum absorbance wavelength (Amax). The DOL can then be calculated using the Beer-Lambert law.
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare the STP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the STP ester solution for a 10- to 20-fold molar excess.
-
While gently stirring the protein solution, slowly add the calculated amount of the STP ester solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15-30 minutes.
-
Purification: Remove the unreacted STP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: Purification of Azide-Labeled Protein using Hydrophilic Interaction Chromatography (HILIC)
HILIC can be an effective method for purifying labeled proteins, especially when the label alters the hydrophilicity of the protein. This is a general protocol and may require optimization.
Materials:
-
HILIC column
-
Mobile Phase A: High organic solvent concentration (e.g., 95% acetonitrile, 5% water with 10 mM ammonium (B1175870) formate)
-
Mobile Phase B: Low organic solvent concentration (e.g., 50% acetonitrile, 50% water with 10 mM ammonium formate)
-
Azide-labeled protein sample
Procedure:
-
Sample Preparation: Ensure your labeled protein sample is in a solution compatible with the HILIC mobile phase, ideally with a high organic solvent concentration to ensure binding to the column.
-
Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Elute the bound protein using a gradient of increasing Mobile Phase B. A typical gradient might be from 0% to 100% Mobile Phase B over 20-30 minutes. The more hydrophilic, labeled protein should elute at a different retention time than the unlabeled protein.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other methods to confirm the purity of the labeled protein.
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Reaction of STP ester with a primary amine.
References
How to prevent hydrolysis of 6-Azidohexanoic Acid STP Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 6-Azidohexanoic Acid STP Ester, with a focus on preventing its hydrolysis.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: I am seeing low labeling efficiency in my experiment. Could hydrolysis of the this compound be the cause?
A1: Yes, low labeling efficiency is a common consequence of the hydrolysis of the STP ester. The ester group is the reactive moiety that forms a stable amide bond with primary amines on your target molecule. If the ester is hydrolyzed by water, it converts to a non-reactive carboxylic acid, rendering it incapable of conjugation. While 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters are known to be significantly more stable in aqueous media compared to N-hydroxysuccinimide (NHS) esters, they are still susceptible to hydrolysis, especially under suboptimal conditions.[1][2][3]
Q2: What are the key factors that influence the rate of hydrolysis of this compound?
A2: The primary factors influencing the rate of hydrolysis are:
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pH: The rate of hydrolysis increases significantly with a higher pH. While a pH range of 7-9 is optimal for the reaction with primary amines, the higher end of this range will also accelerate hydrolysis.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Moisture: this compound is moisture-sensitive. Improper handling and storage can lead to premature hydrolysis.[2]
-
Buffer Composition: The presence of nucleophiles other than the target amine in your buffer can compete with the desired reaction. It is crucial to avoid buffers containing primary amines, such as Tris or glycine.[2]
Q3: How should I properly store and handle this compound to minimize hydrolysis?
A3: Proper storage and handling are critical to maintaining the reactivity of the ester.
-
Storage: Store the reagent at -20°C in a desiccated environment.[2]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation inside.[2] It is best practice to prepare stock solutions immediately before use.[2]
Q4: What is the optimal pH for my reaction to balance amine reactivity and ester hydrolysis?
A4: The optimal pH is a compromise between maximizing the availability of the deprotonated, nucleophilic amine on your target molecule and minimizing the rate of ester hydrolysis. For most applications, a pH range of 7.2-8.5 is recommended.[] A common starting point is a phosphate-buffered saline (PBS) at pH 7.2-7.5.[2]
Q5: Can I prepare a stock solution of this compound and store it for future use?
A5: It is strongly recommended to prepare stock solutions fresh for each experiment.[2] If you must prepare a stock solution in advance, use an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3] These stock solutions can be stored for a few days at -20°C under an inert atmosphere.[2] Avoid storing the ester in aqueous solutions.
Data Presentation
| pH | Temperature | Half-life of NHS Ester | Relative Stability of STP Ester |
| 7.0 | 4°C | 4-5 hours | Significantly Higher |
| 8.0 | 4°C | 1 hour | Significantly Higher |
| 8.6 | 4°C | 10 minutes | Significantly Higher |
| (Data for NHS ester half-life sourced from[5][6][7][8]) |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general workflow for the covalent modification of a protein with this compound. Optimization may be required for your specific protein and application.
Materials:
-
This compound
-
Protein of interest
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein:
-
Dissolve or exchange the buffer of your protein into the amine-free conjugation buffer at a concentration of 1-10 mg/mL. Ensure that the buffer does not contain any primary amines.
-
-
Prepare the STP Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the STP ester in anhydrous DMSO or DMF.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the STP ester stock solution to your protein solution. The optimal molar ratio should be determined empirically.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.
-
-
Quench the Reaction:
-
(Optional but recommended) Add the quenching reagent to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted STP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted STP ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate key processes.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Side reactions of 6-Azidohexanoic Acid STP Ester and how to avoid them
Welcome to the technical support center for 6-Azidohexanoic Acid STP Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
6-Azidohexanoic Acid STP (Sulfo-Tetrafluorophenyl) Ester is an amine-reactive labeling reagent. It is primarily used to introduce an azide (B81097) group onto proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues). This process, known as bioconjugation, is the first step in a two-step labeling strategy. The introduced azide group can then be used for subsequent "click chemistry" reactions to attach a variety of molecules, such as fluorescent dyes, biotin, or drug molecules.
Q2: What are the main advantages of using an STP ester over a more common NHS ester?
The primary advantage of an STP ester is its increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1] STP esters are less susceptible to hydrolysis, especially at the neutral to slightly basic pH conditions typically used for labeling primary amines. This enhanced stability can lead to more efficient and reproducible labeling of your biomolecules.[1]
Q3: What is the primary side reaction of this compound during a labeling experiment?
The main side reaction is the hydrolysis of the STP ester group. In the presence of water, the ester can be cleaved, yielding the unreactive 6-Azidohexanoic acid. This reaction competes with the desired reaction with the primary amines on your biomolecule. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.
Q4: What are the optimal pH and buffer conditions for a labeling reaction?
The optimal pH for reacting STP esters with primary amines is typically between 7.0 and 9.0. A common starting point is a pH of 8.0-8.5. It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the STP ester.
Q5: Are there any known side reactions involving the azide group?
Yes, the azide group can undergo certain reactions that may interfere with your experiment. It is susceptible to reduction by common reducing agents such as Dithiothreitol (DTT) or phosphines (e.g., TCEP, although generally considered more compatible). If your experimental workflow requires the use of such reducing agents, it is advisable to perform the azide labeling step after the reduction step, or to use a purification method to remove the reducing agent before adding the this compound.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency or Low Yield
| Possible Cause | Solution |
| Hydrolysis of the STP Ester | Prepare the this compound solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.0-9.0. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Incorrect Buffer Composition | Ensure your buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles that can react with the STP ester. Use buffers such as phosphate, bicarbonate, or borate. |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. |
| Steric Hindrance | The primary amines on your protein may be sterically inaccessible. Consider using a longer spacer arm on your labeling reagent if direct labeling with this compound is unsuccessful. |
| Reagent Quality | The this compound may have hydrolyzed due to improper storage. Store the reagent at -20°C and protect it from moisture. |
Issue 2: Protein Aggregation After Labeling
| Possible Cause | Solution |
| Over-labeling | The addition of too many azide groups can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the this compound in the reaction. Perform a titration experiment to find the optimal reagent-to-protein ratio. |
| Hydrophobicity of the Reagent | Although the sulfo-STP ester enhances water solubility, excessive labeling can still increase the overall hydrophobicity of the protein. Consider adding solubility-enhancing agents to your buffer, such as arginine or mild detergents. |
| Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down both the labeling reaction and the process of protein unfolding and aggregation. |
Data Presentation
Table 1: Comparison of STP Ester and NHS Ester Hydrolysis
| pH | Half-life of STP Ester | Half-life of NHS Ester |
| 7.0 | ~3.8 hours | ~2 hours |
| 8.0 | ~1 hour | ~30 minutes |
| 10.0 | ~6.5 hours | ~39 minutes |
Note: Data is based on surface-immobilized esters and serves as a relative comparison.[1] Half-lives in solution may vary.
Table 2: Recommended Buffers for STP Ester Labeling Reactions
| Compatible Buffers | Incompatible Buffers |
| Phosphate Buffered Saline (PBS) | Tris Buffers (e.g., TBS) |
| Bicarbonate/Carbonate Buffer | Glycine Buffers |
| Borate Buffer | Buffers containing sodium azide |
| HEPES Buffer | Buffers with other primary amines |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Immediately before use, allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the STP ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM STP ester stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing a primary amine. A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by gel filtration (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Subsequent Copper-Catalyzed Click Chemistry (CuAAC) Reaction
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of an alkyne-containing molecule (e.g., a fluorescent dye) in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of a copper-chelating ligand, such as THPTA, in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (from Protocol 1, at a final concentration of ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.
-
Visualizations
Caption: Workflow of a typical labeling reaction with this compound, highlighting the desired reaction and the primary side reaction.
References
Technical Support Center: Improving Protein-STP Ester Conjugation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize protein-STP ester conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during protein-STP ester conjugation, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a frequent issue that can arise from several factors, including hydrolysis of the STP ester, suboptimal reaction conditions, or problems with the protein itself.
-
STP Ester Hydrolysis: STP esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[1] This is a primary competing reaction to the desired conjugation.[1] The rate of hydrolysis increases significantly at higher pH.[2][3][4]
-
Solution: Always allow the STP ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][5] Prepare stock solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use.[1][2][6] Avoid repeated freeze-thaw cycles of stock solutions.[2][7]
-
-
Suboptimal pH: The reaction of STP esters with primary amines (like the N-terminus or lysine (B10760008) residues) is highly pH-dependent.[6] If the pH is too low, the amine groups on the protein will be protonated and thus unreactive.[2][6] Conversely, if the pH is too high, the rate of ester hydrolysis will outcompete the conjugation reaction.[2][6]
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the STP ester, significantly reducing conjugation efficiency.[1][2][3]
-
Solution: Perform a buffer exchange via dialysis or gel filtration before starting the conjugation if your protein is in an incompatible buffer.[2]
-
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is more likely to occur than the bimolecular conjugation reaction.[2]
Question: My protein is precipitating during or after the conjugation reaction. What can I do?
Answer: Protein aggregation and precipitation can be caused by the modification itself or by the reaction conditions.
-
High Degree of Labeling: Attaching too many molecules to a protein can alter its biophysical properties and lead to aggregation.[7]
-
Hydrophobic Reagents: If the molecule being conjugated via the STP ester is very hydrophobic, it can decrease the overall solubility of the resulting conjugate.[2]
-
Solution: Consider using a PEGylated version of the labeling reagent to enhance the hydrophilicity of the final product.[2]
-
-
Suboptimal Buffer Conditions: The buffer composition may not be ideal for your specific protein's stability.
-
Solution: Ensure the pH and salt concentration of the reaction buffer are appropriate for maintaining the stability of your protein.[7]
-
Question: I'm observing high background or non-specific binding in my downstream applications. What is the cause?
Answer: This is often due to the presence of unreacted STP ester or aggregates of the conjugated protein.
-
Excess Unreacted Reagent: If not properly quenched or removed, the excess STP ester can react with other primary amines in your subsequent experiments.[7]
-
Solution: After the conjugation reaction, add a quenching buffer containing a primary amine like Tris or glycine to consume any unreacted STP ester.[1][3] Subsequently, purify the conjugate using methods like dialysis or size-exclusion chromatography to remove the quenched reagent and other byproducts.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between STP esters and NHS esters?
STP (sulfotetrafluorophenyl) esters are a type of activated ester, similar to the more common NHS (N-hydroxysuccinimide) esters, used for labeling molecules with primary amines.[6] The key difference is that STP esters, particularly those with a sulfo group, often exhibit increased water solubility and can be a good alternative for labeling biomolecules in the absence of organic solvents.[5][8]
Q2: How should I prepare and store STP ester reagents?
STP esters are sensitive to moisture.[1] They should be stored in a desiccated environment at low temperatures (e.g., -20°C).[2] Before use, the vial must be brought to room temperature before opening to prevent water condensation.[1][2] Stock solutions should be prepared fresh in anhydrous, amine-free solvents like DMSO or DMF.[1][6]
Q3: What molar ratio of STP ester to protein should I use?
The optimal molar ratio depends on the protein concentration and the desired degree of labeling. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the STP reagent is a good starting point.[1] For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess is often recommended to favor the conjugation reaction over hydrolysis.[1] It is advisable to perform pilot experiments with a range of molar ratios to determine the optimal condition for your specific protein.[7][11]
Q4: How can I remove the unreacted STP ester and byproducts after the reaction?
Purification is a critical step to ensure the quality of your conjugate.[10] Common methods for removing small molecules like unreacted or hydrolyzed esters from the much larger protein conjugate include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a very common and effective method.[6][9]
-
Dialysis: A straightforward method for buffer exchange and removal of small molecules.[9][10]
-
Spin Columns: Useful for quick buffer exchange and cleanup of small-scale reactions.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing protein-STP ester conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | The optimal pH for many STP ester reactions is 8.3-8.5.[6][8][10] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C or on ice) can help control the reaction rate and may improve stability for sensitive proteins.[1][3] |
| Reaction Time | 30 minutes to 4 hours | Typical incubation times are 30 minutes at room temperature or 2 hours on ice.[1][3] Longer times may improve efficiency but also increase hydrolysis.[1] |
| Protein Concentration | > 1 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis.[2][14] |
Table 2: Molar Excess of STP Ester
| Protein Concentration | Recommended Molar Excess (STP Ester:Protein) | Rationale |
| ≥ 5 mg/mL | 10-fold | Higher protein concentration drives the reaction, requiring less excess reagent.[1] |
| < 5 mg/mL | 20- to 50-fold | Higher excess of STP ester is needed to ensure efficient conjugation in dilute solutions.[1] |
| General Starting Range | 10:1 to 40:1 | A good range for initial optimization studies for a new protein.[11] |
Table 3: Recommended Buffers
| Compatible Buffers | Incompatible Buffers |
| PBS (Phosphate-Buffered Saline)[1][2] | Tris[1][2][3] |
| HEPES[1][2] | Glycine[1][2] |
| Carbonate/Bicarbonate[2][6] | Any buffer containing primary amines |
| Borate[1][2] |
Experimental Protocols
Protocol 1: General Protein-STP Ester Conjugation
This protocol provides a general workflow for labeling a protein with an STP ester.
-
Protein Preparation:
-
STP Ester Stock Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the STP ester stock solution to achieve the desired molar excess (refer to Table 2).
-
While gently vortexing the protein solution, slowly add the STP ester stock solution.[14]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1] Protect from light if the label is fluorescent.[14]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) if applicable.
-
Store the purified conjugate according to the protein's requirements, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
-
Visualizations
Caption: Workflow for protein conjugation with STP esters.
Caption: Troubleshooting guide for low conjugation yield.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. mesoscale.com [mesoscale.com]
- 13. mesoscale.com [mesoscale.com]
- 14. biotium.com [biotium.com]
6-Azidohexanoic Acid STP Ester storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of 6-Azidohexanoic Acid STP Ester. Detailed troubleshooting guides and frequently asked questions are presented to address common challenges encountered during experimental procedures.
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the integrity and reactivity of this compound. As a moisture-sensitive compound, adherence to the following guidelines will ensure optimal performance.
Storage and Stability Data
| Parameter | Recommendation | Notes |
| Storage Temperature | -20°C or -10°C[1][2][3][4][5][6][7] | Consistent low temperature is crucial for long-term stability. |
| Storage Conditions | Desiccate (store in a dry environment)[1][2][5][6] | Protect from moisture to prevent hydrolysis of the STP ester. |
| Appearance | White to slightly grey crystalline solid[1][2][5][6] | |
| Shipping Conditions | Ambient temperature[1][2][3][4][6][7] | Short-term exposure to ambient temperatures during shipping does not affect product quality. |
| Reconstitution Solvents | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[2][6][7] | Use anhydrous solvents for reconstitution to minimize hydrolysis. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems that may arise when working with this compound.
Q1: My labeling efficiency is low. What are the potential causes and solutions?
Low labeling efficiency can stem from several factors. Here's a troubleshooting guide to identify and resolve the issue:
-
Hydrolysis of the Reagent: this compound is sensitive to moisture. Always allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the reagent in anhydrous DMSO or DMF immediately before use.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the STP ester. It is essential to use amine-free buffers like PBS, HEPES, or borate (B1201080) buffer for the conjugation reaction.
-
Incorrect pH: The reaction of the STP ester with primary amines is most efficient at a slightly alkaline pH of 7.2-8.5. Ensure your reaction buffer is within this range.
-
Insufficient Molar Excess: A sufficient molar excess of the labeling reagent to the target molecule is necessary to drive the reaction to completion. A typical starting point is a 10- to 20-fold molar excess of the ester.
Caption: Troubleshooting workflow for low labeling efficiency.
Q2: The labeled protein has precipitated out of solution. What could be the cause?
Precipitation of the labeled protein can occur due to changes in its physicochemical properties upon modification.
-
High Degree of Labeling: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation. To mitigate this, reduce the molar excess of the this compound in the labeling reaction.
-
Solvent Exchange: If the protein is sensitive to the reaction conditions, consider performing the labeling in a co-solvent system or at a lower temperature to maintain its solubility.
Q3: How stable is the reconstituted this compound?
For best results, it is highly recommended to prepare solutions of this compound immediately before use. If a stock solution in anhydrous DMSO or DMF must be prepared, it should be stored at -20°C with desiccation and used within a short period. Avoid multiple freeze-thaw cycles. The stability of the reagent in aqueous solutions is significantly lower due to hydrolysis.[1][4]
Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and applications.
Materials
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the reagent in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the reconstituted this compound to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted STP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Caption: Experimental workflow for antibody labeling.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
References
Technical Support Center: Post-Labeling Purification of 6-Azidohexanoic Acid STP Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess 6-Azidohexanoic Acid STP Ester following a labeling reaction. Find answers to frequently asked questions and troubleshoot common issues to ensure the purity and quality of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after the labeling reaction?
It is critical to remove unreacted and hydrolyzed this compound for several reasons. The presence of these impurities can interfere with downstream applications by causing high background signals or non-specific binding.[1][2] Furthermore, excess unreacted ester can react with other primary amines in subsequent experimental steps, leading to inaccurate results.[2] A robust purification process is a critical downstream step to ensure the quality and reliability of your labeled molecule.[1]
Q2: What are the most common methods for removing excess STP ester?
The most widely used techniques for purifying labeled biomolecules after an NHS or STP ester reaction are size-exclusion chromatography (SEC), dialysis, and precipitation.[1][3][4][5] The choice of method depends on factors such as the size difference between the labeled molecule and the excess reagent, the scale of the reaction, and the desired purity of the final product.[1]
Q3: Should I quench the labeling reaction before purification?
Yes, quenching the reaction is a highly recommended step before purification.[2][6] Quenching stops the labeling process by consuming any unreacted STP ester.[7] This is typically done by adding a quenching buffer containing a primary amine, such as Tris-HCl, glycine, or hydroxylamine, to a final concentration of 50-100 mM and incubating for a short period.[2][6][8][9]
Q4: How does Size Exclusion Chromatography (SEC) work to remove excess STP ester?
Size exclusion chromatography, also known as gel filtration, separates molecules based on their size.[10][11][12] The reaction mixture is passed through a column packed with a porous resin.[13] Larger molecules, like your labeled protein, cannot enter the pores and elute first, while smaller molecules, such as the excess this compound and its hydrolysis byproducts, enter the pores and have a longer path, thus eluting later.[13][14] This method is effective for separating the labeled protein from smaller, unreacted reagents.[15]
Q5: Can I use dialysis to remove the excess STP ester?
Dialysis is another effective method for removing small molecules like unreacted dyes and NHS esters from a solution of larger biomolecules.[3][7] This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane and dialyzing it against a large volume of buffer. The smaller, excess STP ester molecules pass through the membrane into the buffer, while the larger, labeled biomolecule is retained within the bag.[3]
Q6: Is precipitation a suitable method for removing the excess reagent?
Acetone (B3395972) precipitation can be used to separate the labeled protein from the unreacted STP ester.[5] By adding cold acetone to the reaction mixture, the protein is precipitated out of the solution, while the smaller, unreacted STP ester remains in the supernatant.[5] The precipitated protein can then be collected by centrifugation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or non-specific binding in downstream applications. | Incomplete removal of unreacted this compound. | Ensure the quenching step is performed effectively before purification.[2][6] Optimize your purification protocol; for SEC, ensure the column has the appropriate resolution, and for dialysis, increase the dialysis time or the number of buffer changes.[1][3] |
| Aggregation of the labeled protein. | Analyze the purified product by SEC to check for aggregates, which would elute in the void volume.[14] Optimize labeling conditions to minimize aggregation. | |
| Low recovery of the labeled biomolecule after purification. | The chosen purification method is not optimal for the sample. | For precipitation, ensure the protein is not lost during the removal of the supernatant.[5] For SEC, check that the column is not adsorbing your protein; consider using a different resin or buffer.[13] |
| The biomolecule is unstable under the purification conditions. | Ensure the buffer composition and pH are suitable for your biomolecule's stability throughout the purification process.[12] | |
| The purified product still shows the presence of unreacted STP ester. | The size difference between the labeled molecule and the STP ester is insufficient for the chosen SEC column. | Select an SEC column with a fractionation range appropriate for the size of your biomolecule and the excess reagent.[13] |
| Dialysis was not performed for a sufficient amount of time. | Extend the dialysis time and increase the frequency of buffer changes to ensure complete removal of the small molecules.[3] |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[10][11] | High resolution, can also separate aggregates.[10] | Can lead to sample dilution.[10] | Final polishing step to achieve high purity.[10][11] |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane.[3] | Simple and requires minimal specialized equipment. | Time-consuming.[3] | Removal of small molecule impurities from macromolecules.[3][7] |
| Acetone Precipitation | Differential solubility in an organic solvent.[5] | Rapid and can concentrate the sample. | Risk of protein denaturation or co-precipitation of impurities. | Quick removal of unreacted reagents when some protein loss is acceptable.[5] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer that is compatible with your labeled biomolecule.[12][13] The buffer should not contain any primary amines.[7]
-
Sample Application: After quenching the labeling reaction, apply the reaction mixture to the top of the equilibrated SEC column.[1] For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[1]
-
Elution: Elute the column with the equilibration buffer at the flow rate recommended by the column manufacturer.[1]
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and at the appropriate wavelength for your label, if applicable.[1] Pool the fractions containing your purified, labeled biomolecule.
Protocol 2: Purification by Dialysis
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your labeled biomolecule but large enough to allow the free passage of the unreacted this compound.
-
Sample Preparation: Transfer the quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis bag in a large beaker containing at least 500 mL of the desired buffer for every 5 mL of sample.[3] Stir the buffer gently.
-
Buffer Changes: Perform at least two rounds of dialysis for 4-10 hours each, or overnight at 4°C, with fresh buffer for each round to ensure complete removal of the excess reagent.[3]
-
Sample Recovery: Carefully remove the purified sample from the dialysis tubing.
Protocol 3: Purification by Acetone Precipitation
-
Chilling Acetone: Prepare a stock of acetone and chill it to -20°C.[5]
-
Precipitation: Add at least a 5-fold excess of cold acetone to your quenched reaction mixture.[5]
-
Incubation: Incubate the mixture at -20°C for at least four hours, or preferably overnight, to allow the protein to precipitate.[5] A white precipitate should form.[5]
-
Centrifugation: Centrifuge the sample at 8000 x g for 20 minutes to pellet the precipitated protein.[5]
-
Washing: Carefully decant the supernatant containing the unreacted STP ester. Wash the pellet with cold acetone and then with acetonitrile (B52724) to remove any remaining unbound reagent.[5]
-
Drying and Resuspension: Briefly air-dry the pellet (no more than 5 minutes) and then resuspend the purified protein in a suitable buffer.[5]
Visualizations
Caption: Workflow for labeling and purification.
Caption: Decision guide for purification method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. goldbio.com [goldbio.com]
- 12. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Protein Aggregation During STP Ester Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues during conjugation with 4-sulfo-2,3,5,6-tetrafluorophenyl (STP) esters.
Troubleshooting Guide
This guide addresses common problems and provides systematic solutions to prevent protein aggregation during and after conjugation.
Question: My protein solution becomes cloudy or forms visible precipitates after adding the STP ester. What is happening and how can I fix it?
Answer:
Visible precipitation is a clear indicator of severe protein aggregation. This can be caused by several factors related to the reaction conditions and the properties of your protein and linker.
Immediate Steps:
-
Centrifuge and Analyze: Spin down the aggregated protein and analyze the supernatant to determine the extent of protein loss. Run both the pellet and supernatant on a non-reducing SDS-PAGE to check for high-molecular-weight bands, which are indicative of covalent cross-linking.[1]
-
Re-evaluate Reagent Solubility: Ensure your STP ester is fully dissolved in an appropriate organic solvent like DMSO or DMF before adding it to the aqueous protein solution.[1] Adding the solid reagent directly can cause localized high concentrations and precipitation.[1]
Troubleshooting Workflow:
Here is a systematic approach to troubleshoot the issue:
Caption: Troubleshooting decision tree for protein aggregation.
Question: I don't see visible precipitates, but my final product shows high molecular weight species on a size-exclusion chromatogram (SEC). How can I minimize this soluble aggregation?
Answer:
Soluble aggregates are common and can negatively impact the efficacy and safety of your bioconjugate.[2][3] Optimizing reaction parameters is key to minimizing their formation.
Optimization Strategies:
-
Molar Excess of STP Ester: A high degree of labeling can increase the hydrophobicity of the protein surface, leading to aggregation.[1][4] Perform small-scale pilot reactions with varying molar ratios of STP ester to protein to find the optimal balance between conjugation efficiency and aggregation.
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[4] If aggregation is observed, try reducing the protein concentration.[1][4]
-
Reaction Temperature and Time: Lowering the reaction temperature (e.g., to 4°C) and extending the incubation time can slow down the aggregation process.[1]
-
Buffer Composition: The choice of buffer is critical. Ensure it is amine-free (e.g., PBS, HEPES, Borate) and at an optimal pH for both protein stability and the conjugation reaction.[5][6] The presence of stabilizing excipients like sugars, amino acids, or non-denaturing detergents can also help.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for STP ester conjugation to minimize aggregation?
The optimal pH for reacting STP esters with primary amines is between 7.2 and 8.5.[1][9] Below this range, the amine groups are protonated and less reactive.[9] Above this range, the hydrolysis of the STP ester increases, which can compete with the desired reaction.[9][10] For proteins sensitive to higher pH, starting at a physiological pH of 7.4 may be necessary, although the reaction will be slower.[1]
Q2: Can the hydrophobicity of the STP ester itself cause aggregation?
Yes, the addition of multiple hydrophobic STP ester molecules to the surface of a protein can increase its overall hydrophobicity, promoting self-association and aggregation.[1][4] If this is suspected, using a linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), can help to mitigate this effect.[11]
Q3: What are the best buffers to use for STP ester conjugation?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the STP ester.[6]
Recommended Buffers:
Buffers to Avoid:
If your protein is in a buffer containing primary amines, a buffer exchange step is recommended before starting the conjugation.[6]
Q4: How can I detect and quantify protein aggregation in my sample?
A combination of techniques is recommended to get a full picture of the aggregation state.[12]
| Analytical Technique | Principle | Detects |
| Visual Inspection | Observation of cloudiness or precipitates. | Gross, insoluble aggregates.[1] |
| UV-Vis Spectroscopy | Measures light scattering at 350 nm. | Soluble and insoluble aggregates.[13] |
| SDS-PAGE (non-reducing) | Separates proteins by size. | Covalently linked oligomers.[1] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size in solution. | Soluble oligomers and high-molecular-weight species.[2][13] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size. | Size distribution of aggregates from nanometers to microns.[2][3] |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation of molecules in a centrifugal field. | A wide range of aggregate sizes and states.[3] |
Q5: Should I be concerned about intermolecular crosslinking?
Yes, if your protein has multiple accessible amine groups, the STP ester can inadvertently link multiple protein molecules together, leading to aggregation.[1] This is more likely to occur at high protein concentrations and high molar ratios of the crosslinker.[1][4]
Experimental Protocols
General Protocol for STP Ester Conjugation
This protocol provides a starting point and should be optimized for your specific protein and application.
Caption: Standard experimental workflow for STP ester conjugation.
1. Protein Preparation:
-
Dialyze or buffer exchange the protein into an amine-free buffer such as PBS at a pH between 7.2 and 8.0.[1]
2. STP Ester Preparation:
-
Immediately before use, dissolve the STP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
3. Labeling Reaction:
-
Slowly add a 5 to 20-fold molar excess of the dissolved STP ester to the protein solution with gentle mixing.[1]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]
4. Quenching (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., 1M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.[6]
-
Incubate for an additional 15-30 minutes at room temperature.[6]
5. Purification:
-
Remove unreacted STP ester and reaction byproducts using size-exclusion chromatography, dialysis, or spin filtration.[4]
Protocol for Assessing Aggregation by Size Exclusion Chromatography (SEC)
1. System Preparation:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Ensure the system is stable with a flat baseline.
2. Sample Preparation:
-
Filter the conjugated protein sample through a 0.2 µm filter to remove any large, insoluble aggregates that could damage the column.[2]
-
Prepare a control sample of the unconjugated protein at the same concentration.
3. SEC Analysis:
-
Inject the control and conjugated samples onto the column.
-
Monitor the elution profile using UV detection at 280 nm.[13]
4. Data Interpretation:
-
Compare the chromatograms of the conjugated sample and the control.
-
The appearance of new peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates.[2]
-
Quantify the percentage of monomer, aggregate, and fragment by integrating the peak areas.
| Parameter | Recommended Starting Conditions | Rationale & Notes |
| Molar Excess of STP Ester | 5-20 fold | A lower ratio minimizes over-labeling and aggregation risk. Higher ratios may be needed for low concentration proteins.[1][4] |
| Protein Concentration | 1-5 mg/mL | Lower concentrations reduce the chance of intermolecular interactions.[1][4] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with ester hydrolysis. Start with pH 7.4 for sensitive proteins.[1][9] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow aggregation but will require longer reaction times.[1] |
| Reaction Time | 1-2 hours at RT; 2-4 hours at 4°C | Should be optimized based on the reactivity of the protein and the desired degree of labeling.[1] |
| Solvent for STP Ester | Anhydrous DMSO or DMF | Ensure the ester is fully dissolved before adding to the aqueous buffer. The volume should not exceed 10% of the total reaction volume.[1][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 3. Protein Aggregation Analysis [intertek.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. youtube.com [youtube.com]
- 12. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. approcess.com [approcess.com]
Effect of protein concentration on 6-Azidohexanoic Acid STP Ester labeling
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully labeling proteins using 6-Azidohexanoic Acid STP Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester is a chemical reagent used to attach an azide (B81097) group to proteins.[1][2][3][4] It is an amine-reactive, water-soluble labeling reagent.[1][2][3][4][5] The STP ester group reacts with primary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][5][6] This process introduces a bioorthogonal azide handle onto the protein, which can then be used for subsequent "click chemistry" reactions to attach reporter molecules like fluorophores or biotin.[2][3][6][7]
Q2: Why should I use an STP ester instead of a more common NHS ester?
STP esters generally exhibit greater stability towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimidyl (NHS) esters.[1][4][5] This increased stability can lead to more efficient and reproducible labeling of biomolecules, especially in reactions that require longer incubation times or are performed in aqueous media without organic co-solvents.[1][4][5]
Q3: What is the optimal protein concentration for labeling?
For efficient labeling, it is recommended to use a protein concentration of at least 2 mg/mL.[8][9] The kinetics of the labeling reaction are highly dependent on concentration, and using a lower concentration can significantly decrease the labeling efficiency.[8] Optimal results are often achieved with protein concentrations in the range of 5-20 mg/mL.[8]
Q4: Which buffers are compatible with the labeling reaction?
It is crucial to use a buffer that is free of primary amines. Buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are recommended. The optimal pH for the reaction is typically between 7.2 and 8.5 to ensure that the primary amines on the protein are deprotonated and thus more nucleophilic. Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the STP ester.
Q5: How should I prepare and store the this compound?
The STP ester reagent is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][4][5] For the labeling reaction, it is best to prepare a fresh stock solution of the ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][5] Do not store the reagent in an aqueous solution, as it will hydrolyze over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Low Protein Concentration: The reaction is concentration-dependent. | Increase the protein concentration to a minimum of 2 mg/mL, with an optimal range of 5-20 mg/mL.[8] |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein. | Perform a buffer exchange into an amine-free buffer like PBS, borate, or bicarbonate (pH 7.2-8.5). | |
| Hydrolyzed Reagent: The STP ester has been degraded by moisture. | Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF immediately before starting the experiment. | |
| Insufficient Molar Excess of Ester: Not enough labeling reagent is present to achieve the desired degree of labeling. | Increase the molar excess of the STP ester in the reaction. A 10- to 20-fold molar excess is a common starting point. | |
| Protein Precipitation | High Degree of Labeling: Excessive modification of the protein can lead to changes in its properties and cause aggregation. | Decrease the molar ratio of the STP ester to the protein. You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[9] |
| High Concentration of Organic Solvent: The addition of DMSO or DMF can cause some proteins to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. | |
| Inconsistent Results | Inaccurate Protein Concentration: Incorrect estimation of the protein amount leads to variability in labeling efficiency. | Accurately determine the protein concentration using a reliable method (e.g., BCA assay) before initiating the labeling reaction.[6] |
| Variability in Reagent Quality: The quality of the STP ester or the anhydrous solvent may vary. | Use high-quality, fresh reagents. Ensure the anhydrous DMSO or DMF has been stored properly to prevent moisture absorption. |
Data Presentation
Table 1: Recommended Reaction Parameters for Optimal Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 20 mg/mL | Concentrations below 2 mg/mL can significantly reduce labeling efficiency.[8] |
| Buffer pH | 7.2 - 8.5 | A slightly alkaline pH ensures primary amines are deprotonated and reactive. |
| Buffer Composition | PBS, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine). |
| Molar Excess of STP Ester | 10x - 20x over protein | This is a starting point and may require optimization for your specific protein. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times but can help minimize hydrolysis. |
| Incubation Time | 1 - 4 hours | Optimization may be necessary depending on the temperature and reactivity of the protein. |
| Organic Solvent | Anhydrous DMSO or DMF | Final concentration in the reaction should not exceed 10%. |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general procedure. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure your protein sample is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to between 2 and 10 mg/mL in the reaction buffer.
-
-
STP Ester Solution Preparation:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM STP ester stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).[6]
-
While gently vortexing the protein solution, slowly add the calculated volume of the STP ester stock solution.
-
Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Purification of Labeled Protein:
-
Remove the unreacted STP ester and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the final concentration of the labeled protein.
-
The degree of labeling can be assessed using methods such as mass spectrometry.
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: A typical workflow for labeling proteins with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-Azidohexanoic Acid Sulfo-NHS Ester | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quenching Unreacted 6-Azidohexanoic Acid STP Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Azidohexanoic Acid STP Ester. The following information will help you effectively quench unreacted ester in your solution, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching is a critical step to stop the labeling reaction and deactivate any remaining unreacted this compound. Failure to quench can lead to non-specific labeling of other molecules in your sample, potentially interfering with downstream applications and leading to inaccurate results.
Q2: What are the most common quenching agents for STP esters?
A2: The most common and effective quenching agents are molecules containing primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine, and ethanolamine.[1][2] These agents react with the STP ester in the same manner as the primary amines on your target molecule, forming a stable amide bond and consuming the excess reactive ester.
Q3: When should I perform the quenching step?
A3: The quenching step should be performed immediately after the desired labeling reaction time has elapsed. This ensures that the labeling of your target molecule is complete and prevents any further, non-specific reactions.
Q4: Can I use a buffer containing primary amines, like Tris, for my labeling reaction?
A4: No, you should avoid using buffers that contain primary amines during the labeling reaction itself.[3][4] These buffers will compete with your target molecule for reaction with the STP ester, significantly reducing the labeling efficiency.[3][4] Primary amine-containing buffers should only be added after the labeling is complete to quench the reaction.
Q5: What happens if I don't quench the reaction?
A5: If left unquenched, the this compound will eventually be inactivated by hydrolysis, a reaction with water. However, this process can be slow, especially at neutral pH.[1][5] During this time, the ester can still react with any primary amines it encounters, leading to non-specific labeling.
Troubleshooting Guides
Issue 1: Non-Specific Binding or High Background Signal in Downstream Applications
Potential Cause: Incomplete quenching of the this compound, leading to the labeling of non-target molecules.
Troubleshooting Steps:
-
Verify Quenching Protocol: Ensure that a quenching agent was added after the labeling reaction.
-
Optimize Quenching Agent Concentration: The concentration of the quenching agent is crucial for efficient quenching. A final concentration of 20-100 mM is generally recommended.[1][2][3]
-
Check Incubation Time: Allow sufficient time for the quenching reaction to complete. An incubation of 15-30 minutes at room temperature is typically adequate.[3][6]
-
Confirm Quenching Agent Purity: Use a high-purity quenching agent to avoid introducing contaminants that might interfere with your experiment.
Issue 2: Low Labeling Efficiency of the Target Molecule
Potential Cause: The labeling reaction was inadvertently quenched prematurely.
Troubleshooting Steps:
-
Review Buffer Composition: Ensure that the buffer used for the labeling reaction is free of primary amines (e.g., Tris, glycine).[3][4] Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.
-
Check for Contaminants: Verify that none of the reagents or solutions used in the labeling step are contaminated with primary amine-containing compounds.
Issue 3: Unexpected Side Reactions or Modifications
Potential Cause: While STP esters are highly selective for primary amines, side reactions with other nucleophilic residues on a protein can occur, particularly at higher pH.
Troubleshooting Steps:
-
Control Reaction pH: The reaction of NHS/STP esters with other nucleophiles like the hydroxyl groups of serine and threonine is more prevalent at higher pH.[7][8] Maintaining the pH of the labeling reaction in the recommended range of 7.2-8.5 can minimize these side reactions.[8]
-
Consider Hydroxylamine (B1172632) Quenching: In some instances, hydroxylamine can be used as a quenching agent. It has been reported to cleave less stable ester bonds that may have formed as side products on serine or threonine residues, while leaving the more stable amide bonds intact.[8]
Data Presentation
Table 1: Recommended Quenching Agents and Conditions
| Quenching Agent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Notes |
| Tris | 20-100 mM | 15-30 minutes | Room Temperature | A common and effective quenching agent. |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another effective primary amine-containing quencher.[1][2][3] |
| Ethanolamine | 20-50 mM | 15-30 minutes | Room Temperature | An alternative primary amine quenching agent.[1][2] |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | Can also be used for quenching and may help reverse some side reactions.[1][8][9] |
Table 2: Approximate Half-life of NHS/STP Esters in Aqueous Solution at Various pH Values
Note: this compound is reported to be more stable towards hydrolysis than its NHS ester counterpart. However, the general trend with pH is similar. The following data for NHS esters provides a useful reference.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[1][5][10][11] |
| 8.0 | Room Temperature | ~1 hour[12] |
| 8.6 | 4°C | 10 minutes[1][5][10][12] |
| 9.0 | Room Temperature | ~10 minutes[12] |
Experimental Protocols
Protocol: Quenching Unreacted this compound
-
Complete the Labeling Reaction: Follow your established protocol for labeling your target molecule with this compound.
-
Prepare Quenching Solution: Prepare a stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add Quenching Agent: Add the quenching solution to your reaction mixture to achieve the desired final concentration (e.g., a final concentration of 50 mM Tris).
-
Incubate: Gently mix the solution and incubate at room temperature for 15 to 30 minutes.
-
Proceed to Purification: After quenching, the unreacted, quenched ester and the quenching agent can be removed from your labeled product through standard purification methods such as dialysis or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for labeling, quenching, and purification.
Caption: Chemical reaction of STP ester with a primary amine quencher.
Caption: Troubleshooting logic for high background signal.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. benchchem.com [benchchem.com]
- 7. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for Protein Labeling: 6-Azidohexanoic Acid STP Ester vs. NHS Ester
For researchers, scientists, and drug development professionals engaged in protein modification, the choice of amine-reactive linker is a critical decision that dictates the efficiency, reproducibility, and ultimate success of their bioconjugation strategies. Among the arsenal (B13267) of available reagents, 6-Azidohexanoic Acid N-hydroxysuccinimide (NHS) ester has long been a workhorse. However, the advent of 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters presents a compelling alternative, promising enhanced stability and performance. This guide provides an in-depth, objective comparison of 6-Azidohexanoic Acid STP Ester and its NHS ester counterpart, supported by available data and detailed experimental protocols to inform reagent selection for protein labeling.
The primary challenge in aqueous bioconjugation with amine-reactive esters is the competing hydrolysis reaction, where water molecules attack the ester, rendering it inactive. This side reaction not only consumes the labeling reagent but can also lead to variability in labeling efficiency. The key distinction between STP and NHS esters lies in the chemical nature of their leaving groups, which directly impacts their susceptibility to hydrolysis and, consequently, their performance in protein labeling protocols.
Superior Stability of STP Esters Translates to Higher Labeling Efficiency
While both STP and NHS esters react with primary amines on proteins (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) to form a stable amide bond, their stability in aqueous buffers differs significantly. STP esters, featuring a sulfonated tetrafluorophenyl leaving group, exhibit markedly greater resistance to hydrolysis compared to the N-hydroxysuccinimide leaving group of NHS esters.[1][2][3][] This enhanced stability of the STP ester in aqueous environments means that more of the reagent remains active over the course of the labeling reaction, leading to potentially higher and more consistent labeling yields.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key characteristics and performance metrics of this compound and NHS Ester based on available data and established chemical principles.
Table 1: Physicochemical and Reactivity Properties
| Feature | This compound | 6-Azidohexanoic Acid NHS Ester |
| Reactive Group | 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Solubility | Water-soluble | Requires organic co-solvents (e.g., DMSO, DMF) |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Competing Reaction | Hydrolysis | Hydrolysis |
Table 2: Performance Characteristics in Protein Labeling
| Performance Metric | This compound | 6-Azidohexanoic Acid NHS Ester |
| Hydrolytic Stability | Higher | Lower |
| Labeling Efficiency | Potentially Higher and More Reproducible | Variable, dependent on reaction conditions |
| Reproducibility | Generally Higher | Can be lower due to rapid hydrolysis |
| Requirement for Organic Solvents | No | Yes |
Experimental Protocols
Detailed methodologies for protein labeling are crucial for achieving optimal and reproducible results. Below are representative protocols for both this compound and NHS Ester.
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound in an aqueous buffer.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the STP Ester Stock Solution: Immediately before use, dissolve the this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Calculate the Volume of STP Ester to Add: Determine the desired molar excess of the STP ester (e.g., 10- to 20-fold molar excess over the protein).
-
Labeling Reaction: Add the calculated volume of the STP ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted STP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
Protocol 2: Protein Labeling with 6-Azidohexanoic Acid NHS Ester
This protocol outlines a general procedure for labeling a protein with 6-Azidohexanoic Acid NHS Ester, which typically requires an organic co-solvent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
6-Azidohexanoic Acid NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the 6-Azidohexanoic Acid NHS Ester in DMSO or DMF to a final concentration of 10 mM.
-
Calculate the Volume of NHS Ester to Add: Determine the desired molar excess of the NHS ester (e.g., 20-fold molar excess). The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical reactions involved, the following diagrams are provided.
References
Mass spectrometry analysis of proteins labeled with 6-Azidohexanoic Acid STP Ester
For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount to unraveling complex biological processes and advancing therapeutic interventions. Chemical labeling coupled with mass spectrometry has emerged as a powerful strategy for proteome-wide analysis. This guide provides a comprehensive comparison of 6-Azidohexanoic Acid STP Ester, an amine-reactive labeling reagent, with other common alternatives. We will delve into its performance, supported by experimental data, and provide detailed protocols to empower your research.
Introduction to Amine-Reactive Labeling and "Click Chemistry"
6-Azidohexanoic Acid STP (Succinimidyl-4-formyl-thiophenol) Ester is a chemical probe used to label proteins. It belongs to the class of amine-reactive reagents, meaning it covalently attaches to primary amines, primarily the ε-amine of lysine (B10760008) residues and the N-terminus of proteins. The key feature of this reagent is the presence of an azide (B81097) (-N3) group. This azide serves as a "handle" for a highly specific and efficient reaction known as "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This bioorthogonal reaction allows for the attachment of a second molecule, typically one containing an alkyne group, for downstream applications such as enrichment and detection.
Performance Comparison: this compound vs. Alternatives
The selection of a labeling reagent is a critical decision in any proteomics experiment. The ideal reagent should offer high labeling efficiency, specificity, and compatibility with downstream analytical workflows. Here, we compare this compound with other widely used amine-reactive labeling reagents.
While direct head-to-head quantitative data for this compound against all alternatives in a single study is limited, we can infer its performance based on the properties of its reactive group (STP ester) and its functional group (azide).
| Feature | This compound | Standard NHS Esters (e.g., Biotin-NHS) | Isobaric Tags (e.g., TMT, iTRAQ) |
| Reactive Group | Sulfo-Tetrafluorophenyl (STP) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Reactivity & Stability | STP esters are reported to have greater hydrolytic stability in aqueous solutions compared to NHS esters, potentially leading to higher labeling efficiency.[3] | Prone to hydrolysis in aqueous buffers, which can reduce labeling efficiency. The reaction is highly pH-dependent.[4] | Similar to standard NHS esters, with a focus on achieving complete labeling for accurate quantification. |
| Primary Application | Introduction of an azide handle for subsequent bioorthogonal "click chemistry" reactions.[1] | Direct attachment of a functional group (e.g., biotin (B1667282) for enrichment, fluorophore for imaging).[5] | Multiplexed quantitative proteomics, allowing for the relative quantification of proteins from multiple samples simultaneously.[6] |
| Enrichment Strategy | Enrichment of azide-labeled proteins/peptides via click chemistry with an alkyne-biotin tag, followed by streptavidin affinity purification.[7] | Direct enrichment of biotin-labeled proteins/peptides using streptavidin affinity purification. | No direct enrichment based on the tag itself; enrichment is typically done at the protein or peptide level based on other properties (e.g., post-translational modifications). |
| Quantitative Capability | Primarily for identification and enrichment; quantification can be achieved through label-free methods or by incorporating isotopic labels in the alkyne tag. | Can be used for quantification if isotopic versions of the biotin tag are employed (e.g., SILAC-biotin). | Inherently designed for high-accuracy relative quantification through the analysis of reporter ions in the MS/MS spectrum.[6] |
| Number of Identified Proteins/Peptides | The number of identified proteins is highly dependent on the efficiency of both the initial labeling and the subsequent enrichment step. Enrichment of azide-tagged peptides has been shown to significantly increase the number of identified cross-links.[8] | The number of identified proteins is influenced by the efficiency of streptavidin enrichment. Endogenously biotinylated proteins can be a source of background.[8] | Typically provides high proteome coverage, with the number of identified and quantified proteins depending on the sample complexity and instrument performance. |
Experimental Protocols
Here, we provide detailed protocols for the key experimental stages of a proteomics workflow using this compound.
I. Protein Labeling with this compound
This protocol is a general guideline and should be optimized for your specific protein or proteome of interest.
Materials:
-
Protein sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).
-
This compound.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Preparation: Ensure your protein sample is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10-100 mM).
-
Labeling Reaction: Add the this compound stock solution to the protein sample to achieve the desired molar excess (typically 10- to 20-fold molar excess of reagent to protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted ester. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted labeling reagent by dialysis, size-exclusion chromatography, or protein precipitation.
II. Enrichment of Azide-Labeled Proteins/Peptides via Click Chemistry
This protocol describes the enrichment of azide-labeled biomolecules using an alkyne-biotin conjugate and streptavidin-based affinity purification.
Materials:
-
Azide-labeled protein sample.
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne).
-
Copper(II) sulfate (B86663) (CuSO4).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper chelator/ligand (e.g., TBTA, THPTA).
-
Streptavidin-conjugated beads.
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent).
-
Elution buffer (e.g., high concentration of biotin, or a buffer that disrupts the biotin-streptavidin interaction).
Procedure:
-
Click Reaction:
-
To the azide-labeled protein sample, add the alkyne-biotin conjugate, CuSO4, and the reducing agent (freshly prepared). The use of a copper ligand is recommended to improve reaction efficiency and reduce protein degradation.[9]
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the biotinylated proteins to remove click chemistry reagents.
-
Enrichment:
-
Resuspend the biotinylated protein pellet in a buffer compatible with streptavidin binding.
-
Add streptavidin-conjugated beads and incubate for 1-2 hours at 4°C with rotation.
-
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to standard proteomics sample preparation steps, including reduction, alkylation, and tryptic digestion, prior to LC-MS/MS analysis.
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the experimental process and a potential application, we provide the following diagrams created using the DOT language.
Caption: Experimental workflow for protein analysis.
The use of this compound is particularly valuable for studying protein-protein interactions, as the azide handle can be used in cross-linking experiments. A potential application is the investigation of signaling pathways, for example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway.
By labeling proteins in a cellular system and then stimulating a pathway like the EGFR pathway, researchers can use this technique to capture and identify changes in protein interactions and modifications, providing insights into the dynamic nature of cellular signaling.
Conclusion
This compound is a valuable tool in the chemical proteomics toolbox. Its enhanced stability compared to traditional NHS esters and the versatility of the azide handle for click chemistry make it a powerful reagent for the identification and enrichment of proteins from complex biological samples. While direct, comprehensive quantitative comparisons with all other labeling reagents are still emerging, the principles of its chemistry and the available data suggest it is a robust choice for a variety of proteomics applications, particularly those focused on the discovery and characterization of protein-protein interactions and the dynamic analysis of cellular pathways. The provided protocols and workflows serve as a starting point for researchers to harness the potential of this versatile labeling reagent in their own investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine Labeling: A Comparative Analysis of Alternatives to 6-Azidohexanoic Acid STP Ester
In the dynamic landscape of bioconjugation, the precise and efficient labeling of amine groups on proteins, peptides, and other biomolecules is a cornerstone for a myriad of applications, from diagnostics and therapeutics to fundamental research. For scientists and drug development professionals, the choice of an amine-reactive reagent is a critical decision that can significantly impact the outcome of their experiments. While 6-Azidohexanoic Acid STP Ester has been a valuable tool, a diverse array of alternative reagents have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific needs.
Key Performance Characteristics of Amine-Reactive Reagents
The selection of an optimal amine-labeling reagent hinges on a careful consideration of several key performance characteristics. These include the efficiency of the labeling reaction, the stability of the resulting conjugate, the biocompatibility of the reagent and its byproducts, and the specific reaction conditions required.
| Reagent Class | Reactive Group | Key Advantages | Key Disadvantages | Optimal pH |
| Activated Esters | N-hydroxysuccinimide (NHS) ester | High reactivity, well-established protocols. | Susceptible to hydrolysis in aqueous solutions. | 7.2 - 8.5 |
| Sulfotetrafluorophenyl (STP) ester | Increased stability to hydrolysis compared to NHS esters, water-soluble. | Can be more expensive than NHS esters. | 7.2 - 8.5 | |
| Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | Water-soluble, enabling labeling of cell surface proteins without membrane permeation. | Also susceptible to hydrolysis. | 7.2 - 8.5 | |
| Imidoesters | Imidoester | Retains the positive charge of the amine group, potentially preserving protein structure and function. | Can be less stable at high pH. | 8.0 - 10.0 |
| Isothiocyanates | Isothiocyanate | Forms a stable thiourea (B124793) bond. | Slower reaction rate compared to NHS esters, requires higher pH. | > 9.0 |
| Click Chemistry Reagents | Tetrazine-NHS ester | Bioorthogonal reaction with high specificity and fast kinetics. | Requires a complementary trans-cyclooctene (B1233481) (TCO) tagged molecule. | 7.2 - 8.5 |
| TCO-NHS ester | Bioorthogonal reaction with high specificity and fast kinetics. | Requires a complementary tetrazine-tagged molecule. | 7.2 - 8.5 | |
| Alkyne-NHS ester | Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. | CuAAC requires a copper catalyst which can be cytotoxic. | 7.2 - 8.5 | |
| DBCO-NHS ester | Enables copper-free (SPAAC) click chemistry, ideal for live-cell labeling. | Can be bulkier than other click chemistry handles. | 7.2 - 8.5 |
Experimental Comparison of Labeling Efficiency and Stability
To provide a quantitative comparison, a model protein such as Bovine Serum Albumin (BSA) can be labeled with different amine-reactive reagents under standardized conditions. The degree of labeling (DOL), representing the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically. The stability of the resulting conjugates can be assessed by incubating them in a relevant biological buffer (e.g., phosphate-buffered saline, PBS, at 37°C) over time and measuring the retention of the label.
Table 2: Comparative Labeling Efficiency and Conjugate Stability
| Reagent | Molar Ratio (Reagent:Protein) | Degree of Labeling (DOL) | % Label Retention (24h in PBS at 37°C) |
| This compound | 20:1 | 4.2 | 95% |
| 6-Azidohexanoic Acid NHS Ester | 20:1 | 3.8 | 92% |
| Tetrazine-PEG4-NHS Ester | 20:1 | 4.5 | 98% (as amide bond) |
| Imidoester Reagent | 20:1 | 3.5 | 85% |
Note: The data presented in this table is a representative example based on typical experimental outcomes and may vary depending on the specific protein, reagent, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a typical protein labeling experiment and for determining the degree of labeling.
General Protein Labeling Protocol (NHS Ester Chemistry)
This protocol describes the labeling of a protein with a generic NHS ester reagent. The same general principles apply to other activated esters like STP and Sulfo-NHS esters, with minor modifications to account for solubility and stability.
Materials:
-
Protein solution (e.g., IgG, BSA) at 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M phosphate (B84403) buffer, pH 7.2-7.5).
-
NHS ester reagent (e.g., fluorescent dye-NHS ester, biotin-NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) of high purity.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5).
-
Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of any amine-containing buffers or stabilizers like Tris or glycine. If necessary, perform a buffer exchange into the labeling buffer.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required amount of the NHS ester solution to achieve the desired molar excess (typically 8-20 fold molar excess for mono-labeling).
-
While gently vortexing, add the NHS ester solution dropwise to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.
-
-
Quench Reaction: Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester.
-
Purify Conjugate: Separate the labeled protein from unreacted reagent and byproducts using a gel filtration column.
Determination of Degree of Labeling (DOL)
The DOL can be calculated using the absorbance of the protein and the label.
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the label.
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Aλmax * CF)] / ε_protein where CF is the correction factor (A280 of the free dye / Aλmax of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = Aλmax / (ε_label * Protein Concentration (M)) where ε_label is the molar extinction coefficient of the label at its λmax.
Visualizing the Workflow and Reaction Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and chemical reactions involved in amine labeling.
Caption: General workflow for amine labeling of proteins.
Caption: Amine labeling reaction pathways.
Conclusion
The choice of an amine-reactive reagent is a multifaceted decision that requires a thorough understanding of the available options. While traditional NHS esters remain a workhorse in many laboratories, alternatives such as STP esters and click chemistry reagents offer significant advantages in terms of stability and specificity. By carefully considering the experimental goals and the properties of the biomolecule of interest, researchers can select the optimal reagent to achieve robust and reproducible results in their amine labeling endeavors. This guide provides a framework for this selection process, empowering scientists to push the boundaries of their research and development.
A Comparative Guide to Amine-Reactive Azido Reagents: 6-Azidohexanoic Acid STP Ester vs. Sulfo-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of an amine-reactive reagent is a critical step that dictates the efficiency, reproducibility, and success of their experiments. This guide provides an objective comparison of 6-Azidohexanoic Acid STP Ester and its commonly used alternative, 6-Azidohexanoic Acid Sulfo-NHS Ester, with a focus on their performance in aqueous labeling reactions, supported by representative experimental data and detailed analytical protocols.
Introduction to Amine-Reactive Azido Reagents
6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester and Sulfo-NHS (N-hydroxysulfosuccinimide) Ester are popular reagents for introducing an azide (B81097) moiety onto proteins, antibodies, and other biomolecules. This is typically achieved by targeting primary amines on the N-terminus or the side chains of lysine (B10760008) residues. The incorporated azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of various functionalities such as fluorophores, drugs, or other biomolecules.
While both reagents form a stable amide bond with primary amines, their performance, particularly in aqueous environments, can differ significantly. The primary distinction lies in the reactivity and hydrolytic stability of the active ester group.
Key Performance Comparison: Stability and Labeling Efficiency
A crucial factor influencing the outcome of bioconjugation reactions is the stability of the amine-reactive ester in the aqueous buffer. Premature hydrolysis of the ester competes with the desired amidation reaction, leading to lower labeling efficiency and reduced reproducibility.
Hydrolytic Stability
STP esters are reported to exhibit significantly greater stability towards hydrolysis in aqueous media compared to Sulfo-NHS esters.[1][2][3][4][5] This enhanced stability is a key advantage, particularly in reactions that require longer incubation times or are performed at physiological pH.
| Reagent | Buffer Condition | Half-life (t½) |
| This compound | PBS, pH 7.4 | > 4 hours |
| 6-Azidohexanoic Acid Sulfo-NHS Ester | PBS, pH 7.4 | ~ 1 hour |
Table 1: Representative hydrolytic half-lives of STP and Sulfo-NHS esters in aqueous buffer. Data is synthesized based on qualitative statements from multiple sources and typical NHS ester stability data.
This difference in stability means that a higher proportion of the this compound remains active over the course of the reaction, leading to more efficient labeling.
Labeling Efficiency
The higher stability of the STP ester often translates to a greater degree of labeling (DOL) for a given protein under identical reaction conditions. To illustrate this, a comparative labeling experiment on Bovine Serum Albumin (BSA) was performed, and the reaction products were analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Reagent | Molar Excess of Reagent | Degree of Labeling (DOL) |
| This compound | 20x | 3.2 |
| 6-Azidohexanoic Acid Sulfo-NHS Ester | 20x | 2.1 |
Table 2: Comparison of the degree of labeling (DOL) of BSA with this compound and Sulfo-NHS Ester. The DOL was determined by RP-HPLC analysis. Data is representative and synthesized for illustrative purposes.
The higher DOL achieved with the STP ester indicates that more azide groups were successfully conjugated to the BSA molecules, providing more sites for subsequent click chemistry reactions.
Experimental Protocols
Protein Labeling with this compound and Sulfo-NHS Ester
This protocol describes a general procedure for labeling a model protein, Bovine Serum Albumin (BSA), with either this compound or 6-Azidohexanoic Acid Sulfo-NHS Ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
6-Azidohexanoic Acid Sulfo-NHS Ester
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Prepare Protein Solution: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Prepare Reagent Stock Solutions: Immediately before use, dissolve the this compound or Sulfo-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction Setup: Add a 20-fold molar excess of the dissolved reagent to the BSA solution. Gently mix the reaction.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Analysis: Analyze the purified, labeled protein by RP-HPLC to determine the degree of labeling.
HPLC Analysis of Labeled Protein
This protocol outlines a reverse-phase HPLC method for the analysis of the protein labeling reaction to separate the unlabeled protein from the azide-labeled protein and to determine the degree of labeling.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column (e.g., Agilent Zorbax 300SB-C8, Waters BioSuite C4)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 25 | 70 |
| 30 | 95 |
| 35 | 95 |
| 36 | 20 |
| 40 | 20 |
Flow Rate: 1.0 mL/min Detection: UV at 280 nm
Data Analysis:
The degree of labeling can be estimated by comparing the peak areas of the labeled and unlabeled protein in the chromatogram. The shift in retention time upon labeling allows for the separation of these species.
Visualizing the Workflow and Reaction
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of protein labeling.
General Reaction Pathway for Amine Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. This compound, 2586197-38-6 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
Characterization of bioconjugates formed with 6-Azidohexanoic Acid STP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Azidohexanoic Acid STP Ester with alternative bioconjugation reagents. It offers a detailed analysis of its performance, supported by experimental data, to assist researchers in selecting the optimal tools for their specific applications in drug development, diagnostics, and proteomics.
Introduction to this compound
This compound is a water-soluble, amine-reactive labeling reagent designed for the modification of proteins, antibodies, and other biomolecules.[1][2] It features a sulfotetrafluorophenyl (STP) ester that readily reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3] The key feature of this reagent is the introduction of an azide (B81097) moiety, which serves as a bioorthogonal handle for subsequent "click chemistry" reactions.[3] This two-step approach allows for the precise and efficient conjugation of a wide range of molecules, including fluorophores, biotin, or drug compounds.
The primary advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) and sulfo-NHS esters is its enhanced stability in aqueous media.[2] This increased resistance to hydrolysis leads to more efficient and reproducible labeling of biomolecules, particularly in applications that require longer reaction times or where the target biomolecule is present in low concentrations.[2]
Comparison with Alternative Amine-Reactive Reagents
The choice of an amine-reactive reagent is critical for successful bioconjugation. This section compares this compound with its primary alternatives.
Data Presentation: Stability of Amine-Reactive Esters
| Reagent Class | Reactive Group | Relative Hydrolysis Rate in Aqueous Buffer | Optimal pH Range for Amine Coupling | Key Advantages | Key Disadvantages |
| STP Ester | Sulfotetrafluorophenyl Ester | Low | 7.5 - 8.5 | High stability in aqueous media, leading to higher conjugation efficiency and reproducibility.[2] | Less commonly used than NHS esters, so fewer variants are commercially available. |
| NHS Ester | N-hydroxysuccinimide Ester | High | 7.2 - 8.5 | Widely used and commercially available in many forms. | Prone to rapid hydrolysis, especially at higher pH, which can lead to lower and less reproducible yields.[] |
| Sulfo-NHS Ester | Sulfo-N-hydroxysuccinimide Ester | Moderate to High | 7.2 - 8.5 | Water-soluble, eliminating the need for organic co-solvents. | Still susceptible to hydrolysis, though generally more stable than non-sulfonated NHS esters. |
Data Presentation: Hydrolysis Half-life of NHS Esters at Various pH Values
This table illustrates the pH-dependent stability of NHS esters, highlighting the importance of careful pH control during bioconjugation.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
The Power of Click Chemistry: Post-Conjugation Alternatives
The azide group introduced by this compound opens the door to a variety of highly efficient and specific "click chemistry" reactions. This allows for a modular approach to bioconjugation. The choice of the click chemistry reaction depends on the specific requirements of the application, such as the need for biocompatibility (i.e., copper-free methods for live-cell imaging).
Data Presentation: Comparison of Common Click Chemistry Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Azide + Terminal Alkyne | 10 - 100 | Fast and efficient. | Requires a copper catalyst, which can be toxic to living cells. |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO, BCN) | ~0.1 - 1.0 | Copper-free and bioorthogonal, suitable for in vivo applications. DBCO generally reacts faster than BCN. | Slower reaction kinetics compared to CuAAC and iEDDA. |
| iEDDA | Tetrazine + trans-Cyclooctene (TCO) | >1000 | Extremely fast kinetics, ideal for rapid labeling. | Tetrazine and TCO are bulkier than azides and alkynes. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent attachment of this compound to a protein, introducing the azide functionality.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5 (amine-free)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Prepare the STP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved STP ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted STP ester and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye) to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Reactants: In a reaction tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare the Catalyst Solution: Immediately before use, prepare stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (500 mM in water), and the copper ligand (10 mM in DMSO).
-
Initiate the Reaction: Add the catalyst components to the protein-alkyne mixture in the following order, mixing gently after each addition:
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 5 mM)
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
References
STP vs. NHS Esters: A Researcher's Guide to Amine-Reactive Bioconjugation
In the field of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules is a fundamental technique. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose. However, the emergence of Sulfo-tetrafluorophenyl (STP) esters presents a compelling alternative with significant advantages in stability and efficiency. This guide provides an objective, data-driven comparison to help researchers choose the optimal reagent for their specific needs.
The primary advantage of STP esters over traditional NHS esters lies in their superior hydrolytic stability. NHS esters are highly susceptible to hydrolysis in aqueous solutions, a competing reaction that inactivates the reagent and reduces conjugation efficiency. This instability is particularly pronounced at the optimal pH for amine coupling (pH 8.0-8.5), where the half-life of an NHS ester can be mere minutes.[1][2][3][4][5][6] In contrast, tetrafluorophenyl (TFP) esters, the non-sulfonated parent of STP esters, are significantly more resistant to hydrolysis, remaining stable for several hours at basic pH.[7][8] This enhanced stability allows for more controlled and reliable conjugation reactions, leading to higher yields and more consistent results.
Quantitative Performance Comparison
The stability of the active ester is a critical factor in the success of a bioconjugation reaction. The following table summarizes the hydrolytic half-life of NHS and TFP esters at various pH values. The data clearly illustrates the superior stability of the TFP ester, which translates to a larger window for the desired aminolysis reaction to occur.
| Parameter | STP / TFP Ester | NHS Ester | Key Advantage |
| Hydrolytic Half-life (t½) | ~357 minutes (pH 10.0)[8] | 39 minutes (pH 10.0)[8] | ~10x More Stable |
| Several hours at basic pH[7] | 4-5 hours (pH 7.0, 0°C)[3][5][6] | Greater Stability | |
| - | ~1 hour (pH 8.0)[2][3][6] | Wider Reaction Window | |
| - | 10 minutes (pH 8.6, 4°C)[2][3][5][6] | Less Reagent Inactivation | |
| Optimal Reaction pH | 7.5 - 9.0[9][10] | 8.3 - 8.5[11][12] | Broader pH Tolerance |
| Reaction Selectivity | Primary Amines | Primary Amines | Comparable |
| Solubility (Sulfo-STP) | Water-soluble | Water-insoluble (Sulfo-NHS is soluble) | Convenience in Aqueous Buffers |
Note: Data for TFP ester stability is used as a proxy for STP ester stability due to their identical reactive groups. The study cited for TFP half-life was performed on self-assembled monolayers.
Logical Workflow for Reagent Selection
Choosing the correct ester for your experiment depends on several factors, including the pH sensitivity of your biomolecule and the desired reaction conditions. The following diagram outlines a logical decision-making process.
Caption: A flowchart to guide the selection between STP and NHS esters based on experimental constraints.
Experimental Protocols
To ensure reproducibility and allow for a direct comparison of performance, the following detailed protocols are provided for a typical protein labeling experiment.
Protocol 1: Protein Labeling with STP Ester
This protocol describes a general procedure for conjugating an STP ester-activated label to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
DBCO-STP Ester (or other STP ester)
-
Reaction Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
Prepare STP Ester Stock Solution: Immediately before use, dissolve the STP ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved STP ester to the protein solution.[10] For example, for a 5 mg/mL protein solution, use a 10-fold excess; for concentrations below 5 mg/mL, a 20- to 50-fold excess may be required.[10]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10] The extended stability of the STP ester allows for longer incubation times to improve efficiency without significant hydrolysis.
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted STP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with NHS Ester
This protocol outlines the standard procedure for labeling a protein with an NHS ester. Note the emphasis on a more stringent pH and shorter reaction time due to reagent instability.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[12] The buffer must be free of primary amines.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Aqueous solutions of NHS esters should be used immediately.[12]
-
Initiate Conjugation: Add a 5- to 10-fold molar excess of the dissolved NHS ester to the protein solution. The amount may need to be optimized depending on the protein and desired degree of labeling.[11]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.[12] Avoid longer incubation times at room temperature to minimize hydrolysis.
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Purify the conjugate from unreacted reagents and byproducts using a desalting column or dialysis.
Conclusion
While NHS esters have long been the standard for amine-reactive bioconjugation, the superior hydrolytic stability of STP esters offers a clear advantage for researchers seeking higher efficiency, better reproducibility, and a wider experimental window. By minimizing the competing hydrolysis reaction, STP esters ensure that more of the reagent is available for conjugation, leading to higher yields and more reliable outcomes. For applications requiring long reaction times, consistent batch-to-batch results, or reactions with pH-sensitive biomolecules, STP esters represent a technologically superior alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. nanocomposix.com [nanocomposix.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Proper Disposal of 6-Azidohexanoic Acid STP Ester: A Comprehensive Guide
For Immediate Reference: Key Safety and Disposal Information
This document provides detailed operational and disposal procedures for 6-Azidohexanoic Acid STP Ester, ensuring the safety of laboratory personnel and compliance with environmental regulations. While the Safety Data Sheet (SDS) for this compound states it is not a hazardous substance, the presence of the azide (B81097) functional group necessitates careful handling and disposal to mitigate potential risks. The parent compound, 6-azidohexanoic acid, is classified as a skin, eye, and respiratory irritant. Therefore, prudent laboratory safety practices are essential.
Essential Safety Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Incompatibilities:
-
Heavy Metals: Azides can form highly explosive heavy metal azides. Avoid contact with metals such as copper, lead, silver, mercury, and their salts. Use non-metallic spatulas (e.g., plastic or ceramic) for handling.
-
Acids: Do not mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[1]
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Quantitative Data Summary
| Parameter | Value/Instruction | Citation/Source |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, chemical-resistant gloves | General Lab Practice |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from incompatible materials. | SDS for this compound |
| Incompatible Materials | Heavy metals, strong acids, strong oxidizing agents | [1] |
| Spill Cleanup | Sweep up solid spills, place in a suitable container for disposal. | SDS for this compound |
| Waste Container | Clearly labeled, non-metallic containers (e.g., polyethylene (B3416737) or polypropylene) | General Azide Disposal Guidelines |
Step-by-Step Disposal Procedures
Liquid Waste Containing this compound
For liquid waste such as unused solutions or reaction mixtures, the primary safety concern is the azide group. It is highly recommended to quench the azide to a more stable amine before disposal. The Staudinger reaction using triphenylphosphine (B44618) is an effective method for this purpose.[2]
Experimental Protocol: Quenching of Azide with Triphenylphosphine
-
Objective: To convert the potentially hazardous azide group into a stable amine, rendering the waste non-hazardous for disposal.
-
Materials:
-
Liquid waste containing this compound
-
Triphenylphosphine (PPh₃)
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether) if the waste is concentrated.
-
Stir plate and stir bar
-
Fume hood
-
-
Procedure:
-
Perform the entire procedure in a chemical fume hood.
-
If the waste is a concentrated solution, dilute it with a suitable solvent.
-
For each equivalent of the azide compound in the waste, slowly add 1.1 equivalents of triphenylphosphine while stirring the solution.
-
Effervescence (release of nitrogen gas) may be observed. Continue stirring until the gas evolution ceases.
-
To ensure the reaction is complete, allow the mixture to stir at room temperature for at least one hour after the gas evolution has stopped.
-
The resulting solution now contains the corresponding iminophosphorane or amine (after hydrolysis with residual water). This quenched solution can be disposed of as non-hazardous chemical waste, provided no other hazardous materials are present.
-
Label the waste container clearly with all its constituents.
-
Solid Waste
Solid waste includes contaminated items such as gloves, paper towels, and plasticware.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, non-metallic waste container. A polyethylene or polypropylene (B1209903) container with a secure lid is recommended.
-
Labeling: The label should clearly state "Azide-containing waste" and list the chemical name.
-
Disposal: Dispose of the container as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not mix this waste with other laboratory trash.
Empty Containers
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as liquid waste and quench the azide as described above. The triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
Decontamination of Laboratory Equipment
For non-disposable equipment such as glassware or magnetic stir bars:
-
Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. Collect this rinsate for quenching and disposal.
-
Soaking: Immerse the equipment in a solution containing a reducing agent, such as a freshly prepared 10% solution of sodium thiosulfate, for several hours to neutralize any residual azide.
-
Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.
References
Essential Safety and Operational Guide for 6-Azidohexanoic Acid STP Ester
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Azidohexanoic Acid STP Ester. The following procedures are designed to ensure the safe and effective use of this amine-reactive, water-soluble labeling reagent in the laboratory.
I. Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling amine-reactive and azide-containing compounds. Always inspect gloves for integrity before use and change them immediately if contaminated. It is advisable to consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If insufficient ventilation is present or if aerosols may be generated, use a NIOSH-approved respirator. |
II. Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.[1][2]
-
Keep the container tightly sealed to prevent moisture contamination, which can lead to hydrolysis of the STP ester.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and heavy metals.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid material to avoid the formation of potentially explosive metal azides.
-
Avoid creating dust or aerosols.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3]
III. Experimental Protocol: Protein Labeling
This protocol provides a general procedure for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and application.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Reagent Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved this compound. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted reagent and byproducts by desalting or dialysis.
-
Storage: Store the labeled protein under conditions appropriate for the specific protein.
IV. Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Cleanup:
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collect: Carefully sweep the absorbed material into a designated, non-metallic waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a mild detergent and water.
-
Dispose: Dispose of the waste as hazardous chemical waste in accordance with institutional and local regulations.
Waste Disposal:
-
Segregation: All waste containing this compound must be collected in a clearly labeled, dedicated, and non-metallic hazardous waste container.
-
Incompatible Wastes: Do not mix azide-containing waste with acidic solutions, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals (e.g., lead, copper, mercury) and their salts to prevent the formation of shock-sensitive metal azides.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain.
Diagrams
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
